Bevasiranib sodium
Description
Structure
2D Structure
Properties
Molecular Formula |
C200H234N78Na20O140P20 |
|---|---|
Molecular Weight |
7050 g/mol |
IUPAC Name |
icosasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C200H254N78O140P20.20Na/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270;;;;;;;;;;;;;;;;;;;;/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |
InChI Key |
JKXXLIACMWFHSH-FIIWBELYSA-A |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=CC(=NC5=O)N)COP(=O)([O-])O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])O[C@@H]9[C@H](O[C@H]([C@@H]9O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=O)NC1=O)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3CC(OC3COP(=O)([O-])OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Bevasiranib Sodium: A Technical Chronicle of a Pioneering Ocular siRNA Therapeutic
Foreword: This document provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of bevasiranib sodium, a first-in-class small interfering RNA (siRNA) therapeutic investigated for the treatment of wet age-related macular degeneration (AMD). It is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective on the preclinical and clinical journey of this pioneering RNAi agent.
Executive Summary
This compound, formerly known as Cand5, was a synthetically designed siRNA targeting the messenger RNA (mRNA) of vascular endothelial growth factor A (VEGF-A). The rationale for its development was to inhibit the production of VEGF-A, a key mediator of angiogenesis and vascular permeability, which are pathological hallmarks of wet AMD. Developed initially by Acuity Pharmaceuticals and later by OPKO Health, bevasiranib represented a novel therapeutic modality, moving the treatment paradigm from sequestering existing VEGF protein to preventing its synthesis. Despite promising preclinical and early clinical results, the development of bevasiranib was terminated during Phase III clinical trials due to a low probability of meeting its primary endpoint. This whitepaper details the scientific and developmental history of bevasiranib, from its mechanism of action to the final clinical studies.
Discovery and Corporate Development
Bevasiranib was discovered and initially developed by Acuity Pharmaceuticals, a company founded in 2002 with a focus on ophthalmic diseases.[1][2] The compound, then named Cand5, was a product of the burgeoning field of RNA interference (RNAi) and represented one of the first siRNAs to enter clinical development for an ocular indication.[2]
In March 2007, Acuity Pharmaceuticals merged with Froptix Corporation and eXegenics, Inc. to form Opko Health, Inc.[3] This merger brought bevasiranib under the stewardship of Opko Health, which continued its clinical development.[4] Opko Health advanced bevasiranib into Phase III trials, a significant milestone for an RNAi therapeutic at the time.[4][5] However, in March 2009, Opko Health announced the termination of the Phase III clinical program for bevasiranib following a recommendation from the Independent Data Monitoring Committee (IDMC).[6][7] The IDMC concluded that the trial was unlikely to meet its primary endpoint, leading to the discontinuation of the drug's development.[6]
Mechanism of Action
Bevasiranib is a 21-nucleotide, double-stranded siRNA molecule designed to specifically target the mRNA transcript of human VEGF-A.[8][9] Its therapeutic action is mediated through the endogenous RNAi pathway.
The RNA Interference (RNAi) Pathway
Upon intravitreal administration, bevasiranib is intended to be taken up by retinal cells, particularly the retinal pigment epithelium (RPE), a primary source of VEGF in the eye.[10] Once inside the cell, the bevasiranib duplex is recognized and processed by the Dicer enzyme complex, which removes the passenger (sense) strand. The remaining guide (antisense) strand is then loaded into the RNA-induced silencing complex (RISC).[8][9] The guide strand directs the RISC to bind to the complementary sequence on the VEGF-A mRNA. The endonuclease activity of the Argonaute-2 component of RISC then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of VEGF-A protein.[8][9]
Alternative Mechanism via Toll-Like Receptor 3 (TLR3)
Subsequent research has suggested that some of the anti-angiogenic effects of siRNAs, including bevasiranib, may be mediated through a non-RNAi, sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).[8][11] TLR3 is a pattern recognition receptor that can recognize double-stranded RNA, leading to an innate immune response and potentially apoptosis, which could contribute to the reduction of neovascularization.[8][12] Studies in TLR3-deficient mice have shown a diminished anti-angiogenic effect of VEGF-targeted siRNAs, suggesting a role for this pathway.[8]
Preclinical Development
Bevasiranib underwent a series of in vitro and in vivo preclinical studies to establish its proof-of-concept, efficacy, and safety profile.
In Vitro Studies
Objective: To demonstrate the ability of bevasiranib to inhibit VEGF expression in human cell lines.
Experimental Protocol:
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells and HeLa (cervical cancer) cells were used.[8]
-
Hypoxia Induction: Cells were treated with desferrioxamine for 24 hours to chemically induce hypoxia, which upregulates VEGF expression.[8]
-
siRNA Transfection: Cells were transfected with an anti-VEGF siRNA (hVEGF5 siRNA) or a non-specific control siRNA.[8]
-
VEGF Quantification: The levels of VEGF protein in the cell culture media were likely quantified using an enzyme-linked immunosorbent assay (ELISA). VEGF mRNA levels would have been assessed using reverse transcription-polymerase chain reaction (RT-PCR).
Results: Treatment with the anti-VEGF siRNA significantly decreased hypoxia-induced VEGF expression compared to cells treated with a non-specific siRNA or untreated hypoxic cells.[8]
In Vivo Studies
Objective: To evaluate the efficacy and safety of intravitreal bevasiranib in a primate model of wet AMD.
Experimental Protocol:
-
Animal Model: Cynomolgus monkeys were used.[13]
-
CNV Induction: Choroidal neovascularization was induced by laser photocoagulation of the macula.[13]
-
Treatment: Animals received a single intravitreal injection of bevasiranib at doses of 70 µg, 150 µg, or 350 µg, or a control vehicle.[13]
-
Efficacy Assessment: The area of CNV and the degree of vascular leakage were assessed by fluorescein angiography at various time points post-injection.[13]
Results:
| Dose Group | Reduction in CNV Area (vs. Control) | P-value | Reduction in Vascular Leakage | P-value |
| 70 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |
| 150 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |
| 350 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |
Table 1: Efficacy of Bevasiranib in a Primate CNV Model.[13]
Bevasiranib significantly inhibited the growth of the neovascular area by over 50% at all doses compared to the control group.[13] A significant, dose-dependent reduction in vascular leakage was also observed.[13]
Objective: To determine the ocular distribution and pharmacokinetics of bevasiranib following a single intravitreal injection.
Experimental Protocol:
-
Animal Model: Dutch-Belted rabbits were used.[10]
-
Radiolabeling: Bevasiranib was radiolabeled with tritium (³H).
-
Treatment: A single intravitreal injection of ³H-bevasiranib was administered at doses of 0.5 mg or 2.0 mg per eye.[10]
-
Sample Collection: Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid, etc.) were collected at various time points up to 7 days post-injection.[10]
-
Analysis: Radioactivity in the tissues was measured to determine the concentration of bevasiranib and its metabolites. A locked nucleic acid (LNA) assay was also used to detect intact bevasiranib.[10]
Results:
| Tissue | Half-life (t½) |
| Whole Eye | 55.7 hours |
| Vitreous Fluid | 30.0 hours |
Table 2: Pharmacokinetic Parameters of Bevasiranib in Rabbit Eyes (0.5 mg dose).[10]
Following intravitreal injection, bevasiranib was distributed throughout the eye, with the highest concentrations found in the vitreous, retina, and RPE.[10] The drug was confirmed to reach the target tissues, including the RPE-choroid complex, largely intact.[10]
Clinical Development
Bevasiranib progressed through Phase I, II, and III clinical trials for wet AMD and also underwent a Phase II trial for diabetic macular edema (DME).
Phase I Clinical Trial
Objective: To assess the safety, tolerability, and preliminary efficacy of a single intravitreal injection of bevasiranib in patients with wet AMD.
Experimental Protocol:
-
Study Design: Non-randomized, open-label, dose-escalation study.[13]
-
Patient Population: 15 patients with wet AMD.[13]
-
Treatment: Patients were assigned to one of five dosing groups: 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg of bevasiranib administered as a single intravitreal injection.[13]
-
Endpoints: The primary endpoint was safety and tolerability. Efficacy was assessed as a secondary endpoint.
Phase II Clinical Trials
Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with wet AMD.
Experimental Protocol:
-
Study Design: Randomized, double-masked, dose-comparison study (The Acuity Cand5 Anti-VEGF RNAi Evaluation, or C.A.R.E. study).[14]
-
Patient Population: 129 patients with wet AMD, including those with rapidly progressing lesions or who had failed previous treatments.[14]
-
Treatment: Three dose levels of bevasiranib (0.2 mg, 1.5 mg, and 3 mg) administered intravitreally.[13]
-
Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included changes in near vision, lesion size (CNV), and time to rescue therapy.[14]
Results: The C.A.R.E. study showed that bevasiranib was safe and well-tolerated.[14] A dose-related trend toward efficacy was observed across multiple endpoints.[14] However, specific quantitative data from this trial have not been published in detail.[13]
Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with diabetic macular edema.
Experimental Protocol:
-
Study Design: A pilot Phase II, multi-center, double-masked, randomized trial (The RNAi Assessment of Cand5 in Diabetic Macular Edema, or R.A.C.E. study).[2]
-
Patient Population: 48 patients with DME.[15]
-
Treatment: Three escalating dose groups of bevasiranib administered as three monthly injections.[15]
-
Endpoints: The primary endpoint was the change in optical coherence tomography (OCT) thickness. Secondary endpoints included changes in visual acuity.[15]
Results:
| Endpoint | Mean Change After 3 Injections |
| OCT Thickness | -8.9 µm (range -548 to +310 µm) |
| Visual Acuity | +0.1 letters (range -39 to +21) |
Table 3: Primary Endpoint Results from the R.A.C.E. Study.[15]
The primary endpoint of a significant change in OCT thickness was not met after three injections.[15] However, a delayed effect was noted, with a significant reduction in OCT thickness observed 4-8 weeks after the last injection, consistent with the drug's mechanism of action of inhibiting new VEGF synthesis.[15]
Phase III Clinical Program
Objective: To compare the safety and efficacy of bevasiranib as a maintenance therapy to Lucentis® (ranibizumab) monotherapy in patients with wet AMD.
Experimental Protocol:
-
Study Design: A Phase III, randomized, double-masked, parallel-assignment study (Combining Bevasiranib And Lucentis Therapy).[16][17]
-
Patient Population: Over 330 patients with wet AMD.[16]
-
Treatment Arms:
-
Primary Endpoint: To demonstrate non-inferiority of bevasiranib maintenance therapy compared to monthly Lucentis® in preventing vision loss.
Outcome: The COBALT study was terminated in March 2009. The IDMC determined that the trial was unlikely to meet its primary endpoint.[6][7] While some activity was noted for bevasiranib in combination with Lucentis®, it was not sufficient to demonstrate non-inferiority as designed.[6]
A second Phase III study, the CARBON study, was planned to evaluate different doses of bevasiranib as maintenance therapy following Lucentis® induction.[13] However, this study was also terminated with the discontinuation of the bevasiranib program.
Conclusion and Future Perspectives
The development of this compound marked a pivotal moment in the history of RNAi therapeutics, demonstrating the feasibility of advancing an siRNA drug into late-stage clinical trials for a major ocular disease. The preclinical data strongly supported its mechanism of action, showing significant inhibition of VEGF expression and neovascularization. Early clinical trials suggested a favorable safety profile and hinted at clinical activity.
However, the failure to meet the primary endpoint in the Phase III COBALT study led to the discontinuation of its development. This outcome highlights several challenges inherent in ocular drug development and specifically for RNAi therapeutics of that era, including:
-
Delayed Onset of Action: As bevasiranib inhibits the synthesis of new VEGF, its effect is not immediate, unlike antibody-based therapies that sequester existing protein. This may have contributed to the difficulty in demonstrating non-inferiority against a potent and rapidly acting agent like ranibizumab.[13]
-
Drug Delivery and Potency: Achieving sufficient and sustained delivery of "naked" siRNA to the target retinal cells to elicit a robust and durable therapeutic effect remains a significant challenge.
-
Clinical Trial Design: The non-inferiority design against a highly effective monthly therapy set a high bar for a maintenance therapy with a novel mechanism of action.
Despite its discontinuation, the bevasiranib program provided invaluable lessons for the field of ocular RNAi therapeutics. It spurred further research into more stable siRNA chemistries, advanced delivery systems, and a deeper understanding of the complexities of RNAi in the eye, including off-target effects and interactions with the innate immune system. The story of bevasiranib serves as a critical case study in the pioneering efforts to translate the promise of RNA interference into a clinical reality for patients with retinal diseases.
References
- 1. biomere.com [biomere.com]
- 2. researchgate.net [researchgate.net]
- 3. Change of retinal pigment epithelial atrophy after anti-vascular endothelial growth factor treatment in exudative age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. OPKO's Bevasiranib Named One of Most Promising Drugs Recently Entering Phase III Trials :: OPKO Health, Inc. (OPK) [opko.com]
- 6. Optimization of laser-induced choroidal neovascularization in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophthalmologyweb.com [ophthalmologyweb.com]
- 8. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. fiercehealthcare.com [fiercehealthcare.com]
- 11. Enhanced Delivery of siRNA to Retinal Ganglion Cells by Intravitreal Lipid Nanoparticles of Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5) In Wet AMD - BioSpace [biospace.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 17. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
Bevasiranib Sodium: A Technical Overview of its Mechanism and Target
For Immediate Release
This technical guide provides an in-depth analysis of Bevasiranib sodium, a first-in-class small interfering RNA (siRNA) therapeutic. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the molecular target of Bevasiranib, its mechanism of action, and the experimental framework used for its validation, presenting available data and visualizing key biological and procedural pathways.
Core Target Gene: Vascular Endothelial Growth Factor A (VEGF-A)
This compound is an siRNA agent meticulously designed to target and silence the gene responsible for producing Vascular Endothelial Growth Factor A (VEGF-A).[1][2] VEGF-A is a pivotal signaling protein that promotes angiogenesis, the formation of new blood vessels.[3][4] In pathological conditions such as wet age-related macular degeneration (AMD), excessive VEGF-A activity leads to the growth and leakage of abnormal blood vessels in the eye, causing vision loss.[3][5] Bevasiranib's therapeutic strategy is to inhibit the very synthesis of the VEGF-A protein, thereby reducing angiogenesis.[6][7]
Mechanism of Action: RNA Interference (RNAi) Pathway
As an siRNA, Bevasiranib leverages the cell's natural RNA interference (RNAi) machinery to achieve gene silencing.[7][8] The process begins with the introduction of the double-stranded Bevasiranib molecule into the target cells.
Mechanism of Bevasiranib Action
Caption: RNA interference pathway initiated by Bevasiranib to silence VEGF-A.
Upon entering the cytoplasm, the Bevasiranib duplex is recognized and processed by an enzyme called Dicer. The processed siRNA is then loaded into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[9][10] The RISC unwinds the siRNA, retaining one strand (the guide strand) which is complementary to the VEGF-A messenger RNA (mRNA). This activated RISC then seeks out and binds to the target VEGF-A mRNA.[8] This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into the VEGF-A protein.[7] This post-transcriptional gene silencing is a highly specific and catalytic process.[6]
An alternative, non-RNAi mechanism has also been suggested, where the anti-angiogenic effects of VEGF-targeted siRNAs might be partially mediated through the activation of Toll-like receptor 3 (TLR3).[6]
VEGF-A Signaling Pathway in Angiogenesis
VEGF-A exerts its pro-angiogenic effects by binding to its receptors, primarily VEGFR2, on the surface of endothelial cells. This interaction triggers a downstream signaling cascade that promotes cell survival, proliferation, migration, and increased vascular permeability, all of which are hallmarks of angiogenesis.
Simplified VEGF-A Signaling Pathway
Caption: Simplified signaling cascade initiated by VEGF-A binding to its receptor.
By silencing the production of VEGF-A, Bevasiranib effectively cuts off this signaling at its source, preventing the downstream events that lead to pathological blood vessel growth.
Drug Development and Experimental Validation
The development of an siRNA therapeutic like Bevasiranib follows a rigorous, multi-stage process to ensure target specificity, efficacy, and safety.[11]
siRNA Therapeutic Development Workflow
Caption: General workflow for the development of an siRNA therapeutic.
Experimental Protocols
1. Target Identification and siRNA Design:
-
Objective: To identify a suitable gene target and design specific siRNA sequences.
-
Methodology: The VEGF-A gene was selected due to its well-established role in the pathophysiology of wet AMD.[5] Bioinformatic tools are used to design multiple 21-nucleotide siRNA duplexes that are complementary to different regions of the VEGF-A mRNA sequence. These designs aim to maximize silencing efficiency while minimizing potential off-target effects.[9]
2. In Vitro Validation:
-
Objective: To confirm the ability of the designed siRNAs to reduce VEGF-A expression in a controlled cellular environment.
-
Methodology: Human cell lines, such as retinal pigment epithelial (RPE) cells, are cultured and transfected with the candidate Bevasiranib siRNAs. After a set incubation period, the levels of VEGF-A mRNA and protein are quantified using techniques like quantitative PCR (qPCR) and ELISA, respectively. A significant reduction in both mRNA and protein levels compared to control cells (treated with a non-targeting siRNA) indicates successful target knockdown.[6]
3. In Vivo Preclinical Studies:
-
Objective: To evaluate the efficacy, safety, and biodistribution of Bevasiranib in animal models.
-
Methodology: Studies in animal models, such as rabbits and mice with induced choroidal neovascularization (CNV), are conducted.[6] Bevasiranib is administered via intravitreal injection. Efficacy is assessed by measuring the reduction in the size and leakage of CNV lesions. Biodistribution studies using radio-labeled Bevasiranib have shown that following a single intravitreal injection, the drug distributes throughout the eye and localizes to the retina.[6]
Clinical Trial Data
| Table 1: Summary of the Phase 3 COBALT Clinical Trial | |
| Trial Name | COBALT (Combining Bevasiranib And Lucentis Therapy)[3][13] |
| Status | Discontinued[12] |
| Objective | To assess if Bevasiranib administered every 8 or 12 weeks was as safe and effective as Lucentis® (ranibizumab) administered every 4 weeks in preventing vision loss in patients with wet AMD.[3] |
| Study Design | A multi-national, randomized, double-masked, parallel-assignment study.[3][14] |
| Patient Population | Over 330 patients with wet AMD.[3] |
| Treatment Arms | 1. Lucentis® monotherapy every 4 weeks. 2. Three initial Lucentis® injections followed by Bevasiranib every 8 weeks. 3. Three initial Lucentis® injections followed by Bevasiranib every 12 weeks.[13] |
| Preliminary Outcome | An Independent Data Monitoring Committee reviewed preliminary data and found that while Bevasiranib showed activity in combination with Lucentis®, the trial was unlikely to meet its primary endpoint. This led to the conclusion of the clinical program.[12] |
While the COBALT trial did not meet its primary endpoint, the development of Bevasiranib marked a significant milestone in the advancement of RNAi technology as a therapeutic modality.[3][12] Studies demonstrated that anti-VEGF siRNA technology is capable of down-regulating the production of VEGF, a key therapeutic goal in the treatment of wet AMD.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Is There a Future for siRNA in AMD? | Retinal Physician [retinalphysician.com]
- 3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]
- 9. Preclinical and clinical development of siRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNAi-based drug design: considerations and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA Drug Development Program [us.bioneer.com]
- 12. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 13. In the Pipeline: Two Drugs Show Promise Against AMD [reviewofoptometry.com]
- 14. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Bevasiranib (Cand5) Initial Clinical Trial Results: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial clinical trial results for Bevasiranib (formerly Cand5), a first-in-class small interfering RNA (siRNA) therapeutic developed for the treatment of wet age-related macular degeneration (wet AMD). Bevasiranib was designed to silence the gene responsible for producing vascular endothelial growth factor (VEGF), a key driver of angiogenesis and vascular permeability in the pathogenesis of wet AMD.[1][2] While the clinical development of Bevasiranib was ultimately discontinued, the initial Phase I and II trial data provide valuable insights into the potential of siRNA-based therapies for ophthalmic diseases.
Mechanism of Action
Bevasiranib is a synthetic siRNA molecule that leverages the natural process of RNA interference (RNAi).[2] Upon intravitreal injection, Bevasiranib enters retinal cells and is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the messenger RNA (mRNA) encoding for VEGF-A, thereby preventing its translation into protein.[1] By reducing the production of new VEGF-A, Bevasiranib aimed to decrease choroidal neovascularization (CNV), vascular leakage, and ultimately, vision loss associated with wet AMD.[1][2]
Signaling Pathway
The following diagram illustrates the targeted VEGF signaling pathway in wet AMD and the proposed mechanism of action for Bevasiranib.
Initial Clinical Trial Data
While detailed quantitative results from the initial Phase I and II trials of Bevasiranib are not extensively published, the available information indicates that the drug was safe and showed preliminary signs of efficacy.
Phase I Trial
The initial Phase I study was a non-randomized, open-label, dose-escalation trial designed to assess the safety and tolerability of a single intravitreal injection of Bevasiranib in patients with wet AMD.
| Parameter | Description |
| Study Design | Non-randomized, open-label, dose-escalation |
| Patient Population | 15 patients with wet AMD |
| Dosage Groups | 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg |
| Administration | Single intravitreal injection |
| Primary Endpoint | Safety and tolerability |
| Secondary Endpoints | Preliminary efficacy (e.g., changes in visual acuity and lesion characteristics) |
| Reported Outcomes | The treatment was reported to be well-tolerated. Specific quantitative efficacy data from this phase have not been detailed in available publications.[1] |
Phase II Trial (C.A.R.E. Study)
The Phase II trial, known as the C.A.R.E. (Cand5 Anti-VEGF RNAi Evaluation) study, was a randomized, double-masked, dose-comparison study to further evaluate the safety and efficacy of Bevasiranib.
| Parameter | Description |
| Study Design | Randomized, double-masked, dose-comparison |
| Patient Population | 129 patients with wet AMD, including those with rapidly progressing lesions or who had failed previous treatments. |
| Dosage Groups | Three dose levels were tested. |
| Administration | Intravitreal injections |
| Key Endpoints | Safety, near vision, choroidal neovascularization (CNV) lesion size, and time to rescue therapy. |
| Reported Outcomes | Bevasiranib was found to be safe and well-tolerated.[2] A dose-related positive effect was observed across multiple endpoints, including near vision, lesion size, and the need for rescue treatment.[2] However, specific quantitative data demonstrating these effects are not publicly available. |
Experimental Protocols
Patient Population
The initial trials enrolled patients with a diagnosis of wet age-related macular degeneration. Key inclusion and exclusion criteria are summarized below.
Inclusion Criteria:
-
Age 50 years or older.
-
Presence of subfoveal classic, predominantly classic, or minimally classic choroidal neovascularization secondary to AMD.
-
Best-corrected visual acuity (BCVA) between 20/50 and 20/320 in the study eye.
-
Total lesion size of less than 12 disc areas, with at least 50% active CNV.
Exclusion Criteria:
-
Concomitant ocular diseases such as glaucoma, uveitis, or diabetic retinopathy.
-
Presence of pigment epithelial tears or rips.
-
Acute ocular or periocular infection in the study eye.
-
Significant sub-foveal scarring, atrophy, or hemorrhage.
-
Certain prior treatments for wet AMD within a specified timeframe.
Administration
Bevasiranib was administered via intravitreal injection. The procedure was performed in a sterile environment by a trained ophthalmologist. The eye was anesthetized, and povidone-iodine was used to disinfect the ocular surface to minimize the risk of infection. A sterile speculum was used to keep the eyelids open, and the injection was made through the pars plana into the vitreous cavity.
Experimental Workflow
The following diagram outlines the general workflow for the initial clinical trials of Bevasiranib.
References
Bevasiranib Sodium: A Technical Guide to a Small Interfering RNA (siRNA) Therapeutic for Ocular Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bevasiranib sodium (formerly Cand5) is a small interfering RNA (siRNA) therapeutic that was investigated for the treatment of wet age-related macular degeneration (AMD) and diabetic macular edema. As a first-in-class siRNA drug for this indication, Bevasiranib represented a novel approach to inhibiting angiogenesis by targeting the genetic source of vascular endothelial growth factor (VEGF), a key mediator of neovascularization.[1][2][3] This technical guide provides a comprehensive overview of Bevasiranib, including its mechanism of action, preclinical and clinical development, and the experimental methodologies employed in its evaluation. Although clinical development was discontinued, the story of Bevasiranib offers valuable insights into the potential and challenges of siRNA therapeutics in ophthalmology.[3][4][5]
Mechanism of Action: RNA Interference
Bevasiranib is designed to leverage the cell's natural RNA interference (RNAi) pathway to prevent the synthesis of VEGF-A.[2][6][7][8] Unlike monoclonal antibodies such as ranibizumab and bevacizumab which bind to and neutralize existing VEGF protein, Bevasiranib acts upstream by destroying the messenger RNA (mRNA) that codes for VEGF-A.[6][9][10]
The process begins with the intravitreal administration of Bevasiranib, a synthetic double-stranded RNA molecule.[6] Once inside the target retinal cells, the following steps occur:
-
RISC Loading: The siRNA duplex is recognized and incorporated into a multi-protein complex known as the RNA-induced silencing complex (RISC).
-
Strand Separation: The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains bound to the RISC.
-
Target Recognition: The guide strand directs the RISC to the target VEGF-A mRNA sequence through complementary base pairing.
-
mRNA Cleavage: The Argonaute-2 protein within the RISC catalytically cleaves the target mRNA.
-
Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into VEGF-A protein. This results in a sustained, targeted reduction in VEGF-A production.[6][10]
An alternative, non-RNAi mechanism has also been proposed, suggesting that some siRNAs, including those targeting VEGF, can suppress choroidal neovascularization (CNV) by activating Toll-like receptor 3 (TLR3).[6] This indicates that the anti-angiogenic effect of Bevasiranib may be multi-faceted.
Visualizing the Mechanism of Action
References
- 1. biospace.com [biospace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 4. siRNA [amdbook.org]
- 5. Bevasiranib - AdisInsight [adisinsight.springer.com]
- 6. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a pivotal signaling protein in the pathogenesis of neovascular or "wet" age-related macular degeneration (AMD). Under conditions of oxidative stress and inflammation within the retina, retinal pigment epithelial (RPE) cells upregulate VEGF-A expression. This potent pro-angiogenic factor drives the development of choroidal neovascularization (CNV), a hallmark of wet AMD, by binding to its receptors on endothelial cells, leading to increased vascular permeability and abnormal blood vessel growth. The subsequent leakage of fluid and blood into the macula results in photoreceptor damage and progressive vision loss. Consequently, the inhibition of VEGF-A has become the cornerstone of therapeutic intervention for neovascular AMD, with several anti-VEGF agents demonstrating significant efficacy in clinical practice. This guide provides an in-depth technical overview of the role of VEGF in AMD, including its signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to AMD research.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to VEGF levels in AMD patients, the binding affinities of common anti-VEGF drugs, and the clinical efficacy of these treatments.
Table 1: VEGF-A Levels in Aqueous Humor of AMD Patients vs. Controls
| Patient Group | Mean VEGF-A Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |
| Exudative AMD | 122.25 | 63.24 | [1] |
| Dry AMD (Soft Drusen with SDD) | 229.21 | 88.26 | [2] |
| Dry AMD (Soft Drusen only) | 167.54 | 92.71 | [2] |
| Control | 86.98 | 44.41 | [1] |
| Control | 140.73 | 84.91 | [2] |
Table 2: Binding Affinities (KD) of Anti-VEGF Drugs to Human VEGF-A165
| Anti-VEGF Agent | Binding Affinity (KD, pM) | Method | Reference |
| Aflibercept (VEGF Trap) | 0.49 | SPR | [3][4] |
| Ranibizumab | 46 | SPR | [3][4] |
| Bevacizumab | 58 | SPR | [3][4] |
| Ranibizumab | 67 | Biacore (Format 1) | [5] |
| Aflibercept | 9263 | Biacore (Format 1) | [5] |
| Bevacizumab | 4456 | Biacore (Format 1) | [5] |
| Aflibercept | 1.9 | Biacore (Format 3) | [5] |
Note: Binding affinity can vary depending on the assay format.
Table 3: Visual Acuity Outcomes in Pivotal Anti-VEGF Clinical Trials (MARINA & ANCHOR) at 1 Year
| Trial | Treatment Group | Mean Change in Visual Acuity (ETDRS letters) | Percentage of Patients Gaining ≥15 ETDRS Letters | Reference |
| MARINA | Ranibizumab (0.5 mg) | +2.0 | 11% | [6] |
| Ranibizumab (0.3 mg) | -1.0 | 8% | [6] | |
| Sham | -0.9 | 7% | [6] | |
| ANCHOR | Ranibizumab (0.5 mg) | -1.1 | 14% | [6] |
| Ranibizumab (0.3 mg) | 0.0 | 10% | [6] | |
| PDT | -0.2 | 8% | [6] |
Note: The MARINA and ANCHOR trials demonstrated the superiority of ranibizumab over sham and PDT, respectively, in preventing vision loss and, in many cases, improving vision.[7][8] At two years in the MARINA trial, 33% of patients in the 0.5mg ranibizumab arm gained ≥15 letters in visual acuity.[9] In the ANCHOR trial, this figure was 41% at two years for the 0.5mg ranibizumab group.[9]
Experimental Protocols
Protocol 1: Quantification of VEGF-A in Aqueous Humor by ELISA
This protocol outlines the general steps for measuring VEGF-A concentrations in human aqueous humor samples using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Materials:
-
Human VEGF-A ELISA Kit (e.g., from R&D Systems)
-
Aqueous humor samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Assay buffer
-
Stop solution
-
Distilled or deionized water
Procedure:
-
Sample Collection and Preparation: Aqueous humor samples (50-100 µL) are collected by paracentesis and immediately placed on ice.[10][11] Samples are then centrifuged at 10,000 rpm for 10 minutes to remove any cellular debris. The supernatant is carefully collected and can be stored at -80°C until analysis.[10]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.
-
Assay Procedure: a. Bring all reagents to room temperature before use. b. Add assay buffer to each well of the microplate. c. Add standards, controls, and aqueous humor samples to the appropriate wells in duplicate. d. Incubate the plate for the time specified in the kit protocol (usually 2 hours at room temperature), allowing the VEGF-A in the samples to bind to the coated antibody. e. Aspirate each well and wash the plate multiple times with wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel. f. Add the detection antibody (e.g., a biotinylated anti-human VEGF antibody) to each well and incubate. g. After another wash step, add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate. h. Wash the plate again to remove unbound enzyme conjugate. i. Add the substrate solution to each well and incubate in the dark to allow for color development. j. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of VEGF-A in the aqueous humor samples.
Protocol 2: Western Blot Analysis of VEGF-A in Retinal Tissue
This protocol provides a general workflow for detecting VEGF-A protein expression in retinal tissue lysates.
Materials:
-
Isolated retinal tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Bradford assay or similar protein quantification method
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VEGF-A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: a. Isolate the retina from enucleated eyes and immediately freeze it in dry ice or liquid nitrogen. b. Homogenize the frozen tissue in ice-cold lysis buffer.[12] c. Centrifuge the lysate at high speed (e.g., 12,000 g) for 20 minutes at 4°C to pellet cellular debris.[12] d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
SDS-PAGE: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against VEGF-A (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane several times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of VEGF-A in the different samples. Normalize to a loading control like β-actin or GAPDH.
Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This is a widely used animal model to study the pathogenesis of wet AMD and to evaluate the efficacy of potential therapies.[13][14]
Materials:
-
C57BL/6 mice (pigmented)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Argon laser photocoagulator
-
Slit lamp with a coverslip for fundus visualization
-
Fluorescein angiography system (optional, for in vivo imaging)
-
Microscopy equipment for lesion analysis
Procedure:
-
Animal Preparation: a. Anesthetize the mouse. b. Dilate the pupils of the mouse with a topical mydriatic.
-
Laser Photocoagulation: a. Position the mouse in front of the slit lamp. b. Use a coverslip with a coupling gel to visualize the fundus. c. Deliver 4-6 laser burns to the retina surrounding the optic nerve using an argon laser. The laser settings are typically 50 µm spot size, 100 ms duration, and 120 mW power.[14][15] A small bubble formation indicates a successful rupture of Bruch's membrane.[14]
-
Post-Procedure: a. Apply a topical antibiotic to the eye to prevent infection. b. Allow the mouse to recover from anesthesia on a warming pad.
-
CNV Evaluation (typically 7-14 days post-laser): a. Fluorescein Angiography (in vivo): Anesthetize the mouse and inject fluorescein dye intraperitoneally. Image the fundus to visualize leakage from the CNV lesions. b. Histological Analysis (ex vivo): i. Euthanize the mouse and enucleate the eyes. ii. Prepare choroidal flat mounts. iii. Stain the flat mounts with fluorescently labeled antibodies against endothelial cell markers (e.g., CD31 or isolectin B4) to visualize the neovascularization. iv. Image the stained flat mounts using a fluorescence microscope.
-
Quantification: Measure the area or volume of the CNV lesions using image analysis software.
Mandatory Visualizations
VEGF Signaling Pathway in AMD
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. New Approach of Anti-VEGF Agents for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Aqueous Humor Levels of Vascular Endothelial Growth Factor and Stromal Cell-Derived Factor-1α in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. researchgate.net [researchgate.net]
Bevasiranib Sodium for Diabetic Macular Edema: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic Macular Edema (DME) is a leading cause of vision loss in the diabetic population, characterized by the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula.[1] The pathogenesis of DME is multifactorial, with Vascular Endothelial Growth Factor (VEGF) identified as a key mediator of vascular permeability and angiogenesis.[2][3] Standard-of-care treatments have predominantly focused on anti-VEGF therapies that directly sequester the VEGF protein.[2] Bevasiranib sodium (formerly Cand5) represents a novel therapeutic approach, utilizing RNA interference (RNAi) to proactively suppress VEGF synthesis at the genetic level.[4][5] This technical guide provides a comprehensive overview of the research on Bevasiranib for DME, with a focus on its mechanism of action, clinical trial data, and experimental protocols.
Mechanism of Action: RNA Interference
Bevasiranib is a small interfering RNA (siRNA) designed to specifically target the messenger RNA (mRNA) that encodes for VEGF-A.[5][6] By engaging the body's natural RNAi pathway, Bevasiranib leads to the cleavage and degradation of VEGF-A mRNA, thereby inhibiting the synthesis of the VEGF-A protein.[6][7] This upstream regulation of VEGF production offers a distinct mechanism compared to traditional monoclonal antibody therapies that target the extracellular VEGF protein.[7]
Signaling Pathway
The following diagram illustrates the VEGF signaling pathway in DME and the mechanism of action of Bevasiranib.
Clinical Development: The RACE Study
The primary clinical investigation of Bevasiranib for DME was the "Safety and Efficacy Study of Small Interfering RNA Molecule (Cand5) to Treat Diabetic Macular Edema," also known as the RACE study (NCT00306904).[4][8] This Phase 2 clinical trial was a prospective, randomized, controlled study designed to evaluate the efficacy and safety of Bevasiranib in patients with DME.[8]
Quantitative Data Summary
The RACE study enrolled 48 patients with DME.[8] The primary endpoint was the change in average optical coherence tomography (OCT) thickness, and the secondary endpoint was the change in best-corrected visual acuity (BCVA).[1][8]
| Outcome Measure | Result at 12 Weeks (after 3 injections) | Range |
| Average Change in OCT Thickness | -8.9 µm (not statistically significant) | -548 to +310 µm |
| Average Change in Visual Acuity | +0.1 letters (not statistically significant) | -39 to +21 letters |
| Table 1: Primary and Secondary Outcome Measures of the RACE Study. [8] |
Subsequent analysis indicated a significant reduction in OCT thickness 4-8 weeks after the peak thickness, suggesting a potential delayed effect consistent with the drug's mechanism of action.[8] The study concluded that Bevasiranib was safe and showed signs of efficacy in eyes with DME, warranting further investigation in larger, longer-term studies.[8]
Experimental Protocols
The RACE Study (NCT00306904)
Study Design: A Phase 2, prospective, randomized, controlled, double-masked, dose-comparison study.[8][9]
Patient Population: 48 patients with diabetic macular edema.[8]
Inclusion Criteria: [1]
-
Male or female, age 21 years or older.
-
Diagnosis of Type 1 or Type 2 diabetes mellitus.
-
Best corrected visual acuity (BCVA) between 69 and 24 letters (20/40 to 20/320 Snellen equivalent) in the study eye.
-
Mean retinal thickness on OCT of ≥ 250 microns in the central subfield.
Exclusion Criteria: [1]
-
Panretinal photocoagulation (PRP) within 12 weeks of screening or anticipated need for PRP in the next three months in the study eye.
-
Focal laser therapy to the retina of the study eye within 12 weeks of screening.
-
Any intraocular surgery or ocular laser procedures in the study eye within 12 weeks of screening.
-
Participation in another investigational trial within 30 days of study entry.
Treatment Protocol: [8]
-
Patients were randomized into one of three escalating dose groups.
-
Each patient received three intravitreal injections of Bevasiranib, administered one month apart.
-
Final data was collected four weeks after the last injection.
Assessments: [8]
-
Optical Coherence Tomography (OCT)
-
Fluorescein Angiography
-
Best Corrected Visual Acuity (BCVA)
-
Clinical Examinations
Experimental Workflow
The following diagram outlines the experimental workflow of the RACE study.
Discussion and Future Directions
The RACE study demonstrated the safety and potential efficacy of Bevasiranib in treating DME.[8] The novel mechanism of silencing VEGF gene expression presents a promising alternative or adjunct to existing anti-VEGF protein therapies.[6] However, the lack of statistically significant improvement in the primary endpoints at 12 weeks highlights the need for further research to optimize dosing and treatment intervals.[8] The observed delayed therapeutic effect suggests that a longer follow-up period may be necessary to fully assess the efficacy of this treatment modality.[8]
While the development of Bevasiranib for ophthalmic indications, including a Phase 3 trial for age-related macular degeneration, was ultimately discontinued, the learnings from these studies provide valuable insights for the development of next-generation siRNA therapeutics for retinal diseases.[10] Future research should focus on optimizing the delivery and sustainability of siRNA molecules in the ocular environment to maximize their therapeutic potential.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the underlying pathology of DME, the mechanism of Bevasiranib, and the clinical trial designed to evaluate its efficacy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
The Pharmacological Profile of Bevasiranib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bevasiranib sodium is a pioneering, first-in-class small interfering RNA (siRNA) therapeutic that was developed for the treatment of neovascular (wet) age-related macular degeneration (AMD). Administered via intravitreal injection, bevasiranib was designed to silence the expression of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis and vascular permeability in the eye. While showing promise in preclinical and early clinical studies, its development was ultimately discontinued after Phase III trials were terminated due to the unlikelihood of meeting their primary endpoints. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and a summary of preclinical and clinical findings.
Introduction
This compound (formerly known as Cand5) is a chemically synthesized siRNA duplex composed of two 21-nucleotide RNA strands.[1] It was developed by OPKO Health, Inc. to address the urgent need for effective and long-lasting treatments for wet AMD, a leading cause of severe vision loss in the elderly.[2][3] The therapeutic rationale for bevasiranib was to inhibit the production of VEGF-A at its source, thereby reducing the stimulus for choroidal neovascularization (CNV), the hallmark of wet AMD.[2][4]
Mechanism of Action
Bevasiranib functions primarily through the RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing of VEGF-A.[4][5] Additionally, evidence suggests a secondary, sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).
RNA Interference (RNAi) Pathway
-
Introduction into the Cytoplasm: Following intravitreal injection, bevasiranib enters the cytoplasm of target cells, such as retinal pigment epithelial (RPE) cells.
-
RISC Loading: The double-stranded siRNA molecule is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).
-
Strand Separation: Within the RISC, the siRNA duplex is unwound, and the passenger (sense) strand is discarded. The guide (antisense) strand remains associated with the RISC.
-
Target Recognition and Cleavage: The guide strand directs the RISC to the target VEGF-A mRNA through complementary base pairing. The Argonaute-2 protein, a key component of RISC, then catalyzes the cleavage of the target mRNA.
-
Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into the VEGF-A protein. This leads to a reduction in VEGF-A levels and a decrease in angiogenic signaling.
Toll-like Receptor 3 (TLR3) Pathway
In addition to its sequence-specific RNAi activity, bevasiranib, as a double-stranded RNA molecule, has been shown to activate the innate immune receptor TLR3. This activation is sequence-independent and can contribute to the anti-angiogenic effects of the drug. The proposed mechanism is as follows:
-
TLR3 Recognition: Bevasiranib can bind to TLR3, which is expressed on the surface of various ocular cells.
-
Signal Transduction: This binding initiates a downstream signaling cascade that can lead to the production of interferons and other inflammatory cytokines.
-
Anti-angiogenic Effects: The activation of the TLR3 pathway has been shown to have anti-angiogenic properties, which may complement the effects of VEGF-A silencing.
Pharmacokinetics
The pharmacokinetic profile of this compound was primarily investigated through preclinical studies in rabbits.
Ocular Biodistribution
Following a single intravitreal injection in Dutch-Belted rabbits, bevasiranib was found to distribute throughout the eye. The highest concentrations were initially observed in the vitreous humor, with subsequent distribution to the retina, retinal pigment epithelium (RPE), iris, and sclera.
Table 1: Ocular Biodistribution of [³H]-Bevasiranib in Rabbits
| Ocular Tissue | Time to Maximum Concentration (Tmax) |
| Vitreous Humor | Initial high concentration, decreases over time |
| Retina | 24 - 72 hours |
| RPE | 24 - 72 hours |
| Iris | 24 - 72 hours |
| Sclera (+Choroid) | 24 - 72 hours |
Data from Dejneka et al., 2008.
Elimination
The elimination of bevasiranib from the eye occurs over several days. Publicly available data on the systemic absorption, metabolism, and excretion of bevasiranib is limited.
Preclinical Studies
Bevasiranib demonstrated significant anti-angiogenic activity in a range of in vitro and in vivo preclinical models.
In Vitro Studies
In vitro experiments using various human cell lines demonstrated the ability of bevasiranib to effectively silence VEGF-A expression.
-
Human Cell Lines: Studies in human embryonic kidney (293) cells, HeLa cells, and human umbilical vein endothelial cells (HUVECs) showed that an anti-VEGF siRNA (bevasiranib) significantly decreased hypoxia-induced VEGF expression compared to controls.[2]
-
VEGF Isoform Specificity: In HUVECs, a vector-driven siRNA targeting VEGF₁₆₅, the most active isoform in ocular pathologies, effectively suppressed its expression.[2]
In Vivo Studies
Animal models of CNV were crucial in establishing the preclinical proof-of-concept for bevasiranib.
-
Mouse Model of CNV: In a laser-induced CNV model in mice, sub-retinal co-injection of an hVEGF-containing adenovirus and an hVEGF siRNA resulted in a significant reduction in hVEGF levels (P < 0.0013) compared to a control siRNA.[2] Another study showed that an siRNA targeting VEGF₁₆₅ substantially inhibited its expression in mice (P < 0.05).[2]
-
Non-Human Primate Model of CNV: A pivotal study in Cynomolgus monkeys with laser-induced CNV demonstrated the in vivo efficacy and safety of bevasiranib.
Table 2: Efficacy of Bevasiranib in a Non-Human Primate Model of CNV
| Dose Group | Reduction in CNV Area | Reduction in Vascular Leakage |
| 70 µg | Significant (P < 0.0001) | Dose-dependent (P = 0.0007) |
| 150 µg | Significant (P < 0.0001) | Dose-dependent (P = 0.0007) |
| 350 µg | Significant (P < 0.0001) | Dose-dependent (P = 0.0007) |
| Overall | >50% reduction vs. control | Significant |
Data from Tolentino et al., as cited in Garba and Mousa, 2010.[2]
Clinical Studies
Bevasiranib progressed through Phase I and II clinical trials, showing initial promise, but was ultimately discontinued during Phase III.
Phase I and II Trials
-
Phase I: A non-randomized, open-label, dose-escalation study in 15 patients with wet AMD assessed the tolerability and preliminary efficacy of single intravitreal injections of bevasiranib at doses of 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg. The detailed results of this study were not made public.[2]
-
Phase II (C.A.R.E. Study): The "Cand5 Anti-VEGF RNAi Evaluation" was a randomized, double-masked study in 129 patients with wet AMD, testing three dose levels of bevasiranib. The study reported that bevasiranib was safe and well-tolerated, with a dose-related effect on endpoints including near vision, lesion size, and time to rescue therapy.[1]
Phase III Trials (COBALT and CARBON)
-
COBALT Study (NCT00499590): This pivotal Phase III trial was designed to evaluate the safety and efficacy of bevasiranib (2.5mg) administered every 8 or 12 weeks as a maintenance therapy following three initial monthly injections of ranibizumab (Lucentis®), compared to ranibizumab monotherapy every 4 weeks.[11][12] The primary endpoint was the proportion of patients losing fewer than 15 letters of visual acuity at week 60.[12] The trial was terminated in March 2009 after an Independent Data Monitoring Committee determined it was unlikely to meet its primary endpoint.[5]
-
CARBON Study: This study was designed to assess three different doses of bevasiranib as maintenance therapy following initial treatment with ranibizumab.[2]
Preliminary analysis of the COBALT and CARBON studies suggested that over 30% of patients receiving the combination of bevasiranib and ranibizumab achieved a gain of at least three more lines of visual acuity compared to those on ranibizumab alone.[2] However, the overall results were not sufficient to support continuation of the clinical program.
Safety and Tolerability
Across preclinical and clinical studies, bevasiranib was generally reported to be safe and well-tolerated.
-
Preclinical: In the non-human primate study, no signs of toxicity, inflammation, or hemorrhage were observed.[13]
-
Clinical: The most common adverse events reported in clinical trials were related to the intravitreal injection procedure, such as conjunctival hemorrhage.[14] No systemic safety issues were identified in the Phase III program.[5]
Experimental Protocols
Ocular Biodistribution in Rabbits
-
Animals: Dutch-Belted rabbits.
-
Test Article: ³H-bevasiranib at doses of 0.5 mg/eye or 2.0 mg/eye, and non-radiolabeled bevasiranib at 2.0 mg/eye.
-
Administration: Single intravitreal injection.
-
Sample Collection: Rabbits were sacrificed at various time points up to 7 days post-dose. Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid) were collected.
-
Analysis: Radioactivity was measured by liquid scintillation counting. Intact bevasiranib was quantified using a locked nucleic acid (LNA) noncompetitive hybridization-ligation enzyme-linked immunosorbent assay.
Laser-Induced CNV in Non-Human Primates
-
Animals: Cynomolgus monkeys.
-
CNV Induction: Laser rupture of Bruch's membrane.
-
Treatment Groups: Intravitreal injection of vehicle or bevasiranib at 70 µg, 150 µg, or 350 µg.
-
Monitoring: Weekly ophthalmic examination, color photography, and fluorescein angiography for 36 days.
-
Endpoints: Measurement of CNV area and grading of vascular leakage from fluorescein angiograms in a masked fashion.
References
- 1. biospace.com [biospace.com]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 4. researchgate.net [researchgate.net]
- 5. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. researchgate.net [researchgate.net]
- 8. RNAi mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]
- 13. Intravitreal injection of vascular endothelial growth factor small interfering RNA inhibits growth and leakage in a nonhuman primate, laser-induced model of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-Related Side Effects of Intravitreal Injections of Humanized Anti-Vascular Endothelial Growth Factor in Rats: Glial Cell Reactivity and Retinal Ganglion Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bevasiranib Sodium for In Vitro Transfection of Retinal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevasiranib sodium is a small interfering RNA (siRNA) therapeutic designed to silence the expression of Vascular Endothelial Growth Factor (VEGF).[1][2][3][4] VEGF is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), and its over-expression is a key factor in the pathogenesis of neovascular diseases of the eye, such as wet age-related macular degeneration (wet AMD) and diabetic retinopathy.[5] Bevasiranib operates through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing. By introducing a double-stranded RNA molecule homologous to the VEGF mRNA, Bevasiranib leads to the degradation of the target mRNA, thereby inhibiting the synthesis of the VEGF protein.[5] Pre-clinical studies have demonstrated that Bevasiranib is taken up by retinal and retinal pigment epithelium (RPE) cells following intravitreal injection in animal models.[6][7] While clinical trials in humans have explored the use of "naked" Bevasiranib, in vitro studies to investigate its mechanism and efficacy in retinal cell lines typically require a transfection agent to facilitate cellular uptake.
These application notes provide a generalized protocol for the in vitro transfection of retinal cells, such as the ARPE-19 cell line, with this compound. The provided protocols and concentrations are intended as a starting point for experimental optimization.
Mechanism of Action: VEGF Signaling Pathway
Bevasiranib targets the messenger RNA (mRNA) of VEGF-A, preventing its translation into protein. This upstream intervention is distinct from monoclonal antibody therapies that target the VEGF protein itself.[5] The diagram below illustrates the VEGF signaling pathway and the point of intervention for Bevasiranib.
Caption: VEGF signaling pathway and Bevasiranib's mechanism of action.
Experimental Protocols
The following protocols are provided as a general guideline for the transfection of this compound into retinal cells, such as the human retinal pigment epithelial cell line ARPE-19. Optimization of parameters such as cell density, siRNA concentration, and transfection reagent volume is crucial for successful gene silencing.
Materials
-
This compound (or equivalent VEGF-targeting siRNA)
-
Retinal cell line (e.g., ARPE-19)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Nuclease-free water and microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Appropriate controls (e.g., non-targeting negative control siRNA, positive control siRNA targeting a housekeeping gene)
General Transfection Workflow
The diagram below outlines the general workflow for a typical in vitro siRNA transfection experiment.
Caption: General workflow for in vitro siRNA transfection.
Detailed Transfection Protocol (24-Well Plate Format)
-
Cell Seeding: The day before transfection, seed retinal cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 15,000 - 25,000 ARPE-19 cells per well in 0.5 mL of complete growth medium).
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: For each well to be transfected, dilute the desired amount of this compound (e.g., 30-50 nM final concentration) in serum-free medium to a total volume of 50 µL.
-
Solution B: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions (e.g., 1-2 µL of a lipid-based reagent in 50 µL of medium).
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of the siRNA-lipid complex mixture to each well containing the cells and 0.5 mL of medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
(Optional) After the 4-6 hour incubation, the medium containing the transfection complexes can be removed and replaced with 0.5 mL of fresh, complete growth medium. This can help to reduce cytotoxicity.
-
Return the cells to the incubator.
-
-
Analysis:
-
Assay for VEGF gene expression or protein levels 48 to 72 hours post-transfection.
-
For mRNA analysis, quantitative real-time PCR (qRT-PCR) is recommended.
-
For protein analysis, an enzyme-linked immunosorbent assay (ELISA) or Western blot can be performed on cell lysates or conditioned media.
-
Data Presentation: Quantitative Parameters for Optimization
The following tables provide suggested ranges for key quantitative parameters in the transfection protocol. These should be optimized for each specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for this compound
| Parameter | Recommended Range | Notes |
| Final siRNA Concentration | 10 - 100 nM | Start with 30-50 nM and titrate to find the optimal balance between knockdown efficiency and cell viability.[8][9] |
Table 2: Typical Seeding Densities for ARPE-19 Cells
| Plate Format | Seeding Density (cells/well) | Volume of Medium |
| 96-well | 3,000 - 5,000 | 100 µL |
| 24-well | 15,000 - 25,000 | 0.5 mL |
| 12-well | 30,000 - 50,000 | 1.0 mL |
| 6-well | 75,000 - 125,000 | 2.0 mL |
Table 3: Recommended Incubation Times
| Step | Time | Purpose |
| siRNA-Lipid Complex Formation | 15 - 20 minutes | Allows for the formation of stable complexes for efficient transfection. |
| Transfection | 4 - 6 hours | Initial incubation of cells with the transfection complexes. |
| Post-Transfection Analysis | 48 - 72 hours | Time for siRNA to take effect, leading to mRNA degradation and subsequent protein reduction.[8][10] |
Important Considerations and Optimization
-
Cell Health: Ensure that cells are healthy, actively dividing, and within a low passage number for optimal transfection efficiency.
-
Controls: Always include a non-targeting negative control siRNA to assess for off-target effects and a positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency. An untreated control group is also essential.
-
Transfection Reagent: The choice and amount of transfection reagent are critical. Titrate the reagent volume to maximize knockdown while minimizing cytotoxicity.
-
Serum: Some transfection reagents require serum-free conditions for complex formation. Follow the manufacturer's protocol.
-
Validation: Always validate the knockdown of VEGF at both the mRNA and protein levels to confirm the biological effect of Bevasiranib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 5. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmologyweb.com [ophthalmologyweb.com]
- 7. fiercehealthcare.com [fiercehealthcare.com]
- 8. altogen.com [altogen.com]
- 9. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silenced SNHG1 Inhibited Epithelial-Mesenchymal Transition and Inflammatory Response of ARPE-19 Cells Induced by High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravitreal Injection of Bevasiranib in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bevasiranib is a small interfering RNA (siRNA) therapeutic designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] VEGF-A is a critical signaling protein implicated in angiogenesis and is a key factor in the pathophysiology of neovascular diseases of the eye, such as the "wet" form of age-related macular degeneration (AMD).[3][4] By down-regulating the production of VEGF, Bevasiranib offers a targeted approach to inhibit the growth and leakage of abnormal blood vessels in the retina.[3][5]
Preclinical studies in animal models are fundamental to evaluating the safety, biodistribution, and efficacy of novel therapeutics like Bevasiranib. The intravitreal (IVT) injection route is the standard method for delivering drugs directly to the posterior segment of the eye.[2] These application notes provide detailed protocols for the intravitreal administration of Bevasiranib in common animal models, summarize key quantitative data from published studies, and illustrate the underlying mechanism and experimental workflows.
Mechanism of Action of Bevasiranib
Bevasiranib functions through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing.[2] In pathological conditions like wet AMD, hypoxia can trigger the upregulation of VEGF expression, leading to choroidal neovascularization (CNV)—the hallmark of the disease.[3] Bevasiranib is designed to specifically target and degrade the messenger RNA (mRNA) that codes for VEGF.[6] Upon injection into the vitreous, Bevasiranib is taken up by retinal cells where it is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary VEGF mRNA sequence, leading to its cleavage and subsequent degradation. This process effectively halts the translation of VEGF protein, thereby reducing angiogenesis and vascular permeability.[2][3]
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies. All animal procedures must be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Visual Research and approved by an Institutional Animal Care and Use Committee (IACUC).
A typical preclinical study involving intravitreal injection of Bevasiranib follows a standardized workflow from animal preparation to data analysis.
This protocol is based on studies performed in Dutch-Belted rabbits.[2][7]
-
Preparation of Bevasiranib:
-
On the day of dosing, dissolve lyophilized Bevasiranib powder in a sterile vehicle, such as 5% dextrose in water (D5W) or a balanced salt solution (BSS).[7]
-
Filter the solution through a 0.2 μm syringe filter.
-
Load the sterile solution into 1 mL tuberculin syringes fitted with 30-gauge needles. Store at 4°C until administration.[7]
-
-
Animal Preparation and Anesthesia:
-
Injection Procedure:
-
Position the animal to ensure stable access to the eye.
-
The optimal injection site is the pars plana, located approximately 1-2 mm posterior to the limbus, to avoid damage to the lens and retina.[8]
-
Carefully insert the 30-gauge needle through the sclera into the mid-vitreous cavity.
-
Slowly inject the desired volume (typically 50 μL) of the Bevasiranib solution.[7]
-
Hold the needle in place for a few seconds post-injection to minimize reflux, then gently withdraw.
-
-
Post-Injection Monitoring:
-
Monitor the animal during recovery from anesthesia.
-
Perform ophthalmological evaluations at set time points (e.g., 48 and 144 hours post-dose) to check for adverse effects such as conjunctival hyperemia or vitreous cells.[7]
-
This protocol is used to determine the concentration and location of Bevasiranib within ocular tissues following injection.[7][9]
-
Study Design:
-
Tissue Collection:
-
At each designated time point, euthanize a subgroup of animals.
-
Enucleate the eyes immediately.
-
For detailed analysis, dissect the eyes to isolate individual ocular structures, such as the vitreous, retina, retinal pigment epithelium (RPE), choroid, sclera, iris, and aqueous fluid.[7]
-
-
Sample Analysis:
-
For Radiolabeled Bevasiranib: Analyze tissue homogenates using liquid scintillation counting to determine the concentration of Bevasiranib equivalents.[9]
-
For Non-Radiolabeled Bevasiranib: Use a validated assay, such as a locked nucleic acid (LNA) noncompetitive hybridization-ligation ELISA, to specifically measure the concentration of intact Bevasiranib in tissue samples.[7][9]
-
Quantitative Data Summary
The following tables summarize dosages and key findings from preclinical studies of Bevasiranib in animal models.
Table 1: Bevasiranib Dosages in Animal Models
| Animal Model | Strain/Species | Bevasiranib Dose per Eye | Injection Volume | Vehicle | Source(s) |
|---|---|---|---|---|---|
| Rabbit | Dutch-Belted | 0.5 mg or 2.0 mg | 50 µL | Balanced Salt Solution (BSS) or 5% Dextrose in Water (D5W) | [2][7][9] |
| Primate | Cynomolgus Monkey | 70 µg, 150 µg, or 350 µg | Not Specified | Not Specified |[3] |
Table 2: Summary of Biodistribution Findings in Rabbits (Single 0.5 mg or 2.0 mg IVT Injection)
| Ocular Tissue | Key Finding | Time to Max Concentration | Source(s) |
|---|---|---|---|
| Vitreous | Highest initial concentration, which steadily decreased over time. | Immediately post-injection | [7][9] |
| Retina | Highest concentration among the solid ocular tissues. | 24 - 72 hours | [7][9][10] |
| RPE/Choroid | Significant uptake of Bevasiranib was detected. | 24 - 72 hours | [2][7] |
| Sclera | Bevasiranib was detected, indicating distribution. | 24 - 72 hours | [7][9] |
| Iris | Bevasiranib was detected. | 24 - 72 hours | [7][9] |
| Aqueous Humor | Lower concentrations detected. | Not Specified |[3] |
Note: The presence of intact Bevasiranib in target tissues like the retina and RPE was confirmed 24 hours post-injection using an LNA assay, demonstrating the drug reaches its site of action.[7][9]
Materials and Reagents
-
Bevasiranib (lyophilized powder)
-
Sterile Vehicle (5% Dextrose in Water or Balanced Salt Solution)
-
Anesthetics (e.g., Ketamine, Xylazine)
-
Topical Anesthetic (e.g., 0.5% Proparacaine)
-
Mydriatic Eye Drops (e.g., 1% Tropicamide)
-
Disinfectant (e.g., Povidone-iodine solution)
-
Sterile 1 mL Tuberculin Syringes
-
Sterile 30-gauge needles[7]
-
0.2 μm Syringe Filters
-
Calipers (for marking injection site)
-
Dissecting Microscope (optional, for smaller animals)[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercehealthcare.com [fiercehealthcare.com]
- 6. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 7. Ocular biodistribution of bevasiranib following a single intravitreal injection to rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. Ocular biodistribution of bevasiranib following a single intravitreal injection to rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Ocular biodistribution of bevasiranib following a single intravitreal injection to rabbit eyes | Semantic Scholar [semanticscholar.org]
- 11. intranet.mmrx.org [intranet.mmrx.org]
Application Notes and Protocols for Bevasiranib Sodium in Mouse Models of Choroidal Neovascularization (CNV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bevasiranib sodium, a small interfering RNA (siRNA) targeting vascular endothelial growth factor (VEGF), in preclinical mouse models of choroidal neovascularization (CNV). This document includes a summary of available dosage information, detailed experimental protocols for CNV induction and intravitreal injection, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Bevasiranib and CNV Mouse Models
Choroidal neovascularization is a hallmark of wet age-related macular degeneration (AMD), a leading cause of blindness. The laser-induced CNV mouse model is a widely accepted and utilized experimental system that mimics the key pathological features of human CNV, providing a valuable platform for testing novel therapeutics like bevasiranib.[1][2][3] Bevasiranib is an siRNA designed to silence the expression of VEGF, a critical signaling protein in angiogenesis.[4][5][6] By downregulating VEGF production, bevasiranib aims to inhibit the growth of abnormal blood vessels in the choroid.[4][7]
Quantitative Data Summary
While specific dose-ranging studies of this compound in mouse models of CNV are not extensively detailed in the public domain, data from preclinical studies on bevasiranib and other relevant siRNAs targeting the VEGF pathway provide valuable insights. The following table summarizes available quantitative data to guide experimental design. It is important to note that dosages from non-human primate studies may not directly translate to mouse models and should be optimized accordingly.
| Agent | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Bevasiranib (anti-VEGF siRNA) | Cynomolgus Monkey (Laser-induced CNV) | 70 µg, 150 µg, 350 µg | Intravitreal | Significant, dose-dependent reduction in CNV area (>50%) and vascular leakage. | [4] |
| siRNA targeting murine Vegf | Mouse (Laser-induced CNV) | Not specified | Subretinal | Significantly inhibited CNV. | [4] |
| siRNA targeting VEGFA (siRNA-Vegfa) | Mouse (Laser-induced CNV) | 1.0 µg | Intravitreal | Significantly lower CNV volume compared to controls. | |
| Non-targeted 21nt-siRNA | Mouse (Laser-induced CNV) | 1.0 µg | Intravitreal | Significantly lower CNV volume, comparable to siRNA-Vegfa. | |
| siRNA targeting VEGFR2 | Mouse (Laser-induced CNV) | 1 µl of solution | Intravitreal | Statistically significant inhibition of CNV formation. | |
| IRF1 siRNA | Mouse | 1 µg | Intravitreal | Effective delivery and target engagement. | [2] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the standard method for inducing CNV in mice, creating a reliable model for studying the efficacy of anti-angiogenic therapies.[1][2][3]
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Slit lamp with a laser delivery system (e.g., 532 nm argon laser)
-
Cover slips
-
Gonioscopic solution (e.g., methylcellulose)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection. Ensure a surgical plane of anesthesia is reached by confirming the absence of a pedal withdrawal reflex.
-
Dilate the pupils of both eyes by applying a drop of a mydriatic agent.
-
Apply a drop of topical anesthetic to the cornea.
-
Position the mouse on the slit lamp stage.
-
Apply a small amount of gonioscopic solution to a cover slip and gently place it on the cornea to visualize the fundus.
-
Using the slit lamp, focus the laser on the posterior pole of the retina, avoiding the optic nerve and major retinal vessels.
-
Deliver four laser spots (e.g., 50 µm spot size, 100 ms duration, 150 mW power) to each eye. A small bubble formation at the laser site indicates successful rupture of the Bruch's membrane.
-
After the procedure, apply an ophthalmic ointment to prevent infection and keep the cornea lubricated.
-
Allow the mice to recover on a warming pad.
Intravitreal Injection of this compound in Mice
This protocol outlines the procedure for delivering this compound or other siRNA formulations directly into the vitreous of the mouse eye.
Materials:
-
This compound solution (or other siRNA) at the desired concentration
-
Anesthetic (as above)
-
Topical anesthetic and antiseptic (e.g., povidone-iodine)
-
30-gauge or finer needle attached to a microsyringe (e.g., Hamilton syringe)
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse as described previously.
-
Place the mouse under a stereomicroscope to visualize the eye.
-
Apply a drop of topical antiseptic followed by a topical anesthetic to the eye.
-
Using a 30-gauge needle, create a small puncture hole in the sclera approximately 1-2 mm posterior to the limbus, being careful to avoid the lens.
-
Through this puncture, carefully insert the injection needle (e.g., 33-gauge) into the vitreous cavity.
-
Slowly inject the desired volume (typically 1-2 µl) of the this compound solution.
-
Slowly withdraw the needle.
-
Apply an ophthalmic antibiotic ointment to the eye.
-
Monitor the animal for any adverse reactions during recovery.
Visualizations
VEGF Signaling Pathway and Bevasiranib's Mechanism of Action
Caption: VEGF signaling pathway and the inhibitory mechanism of bevasiranib.
Experimental Workflow for Bevasiranib Efficacy Testing
Caption: Experimental workflow for evaluating bevasiranib efficacy in a mouse CNV model.
References
- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. Intravitreal Injection of LPS and siRNA in Mice [bio-protocol.org]
- 3. Non-viral siRNA delivery into the mouse retina in vivo | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Ocular biodistribution of bevasiranib following a single intravitreal injection to rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Synthesizing Bevasiranib Sodium for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Bevasiranib sodium, a small interfering RNA (siRNA) therapeutic, for research purposes. This compound targets the messenger RNA (mRNA) of Vascular Endothelial Growth Factor A (VEGF-A), a key protein involved in angiogenesis. By silencing the gene responsible for VEGF-A production, this compound inhibits the formation of new blood vessels, a process implicated in conditions such as wet age-related macular degeneration (AMD).
Chemical Properties and Structure
This compound is a double-stranded siRNA molecule, consisting of two separate RNA strands that are complementary to each other. Each strand is a 21-nucleotide long RNA molecule with two deoxynucleoside overhangs at the 3' end.
| Property | Value |
| IUPAC Name | rAdo-P-rCyd-P-rCyd-P-rUrd-P-rCyd-P-rAdo-P-rCyd-P-rCyd-P-rAdo-P-rAdo-P-rGuo-P-rGuo-P-rCyd-P-rCyd-P-rAdo-P-rGuo-P-rCyd-P-rAdo-P-rCyd-P-dThd-P-dThd.20Na+ complex with rGuo-P-rUrd-P-rGuo-P-rCyd-P-rUrd-P-rGuo-P-rGuo-P-rCyd-P-rCyd-P-rUrd-P-rUrd-P-rGuo-P-rGuo-P-rAdo-P-rGuo-P-rGuo-P-rAdo-P-rGuo-P-rCyd-P-dThd-P-dThd.20Na+ |
| CAS Number | 849758-52-7 |
| Molecular Formula | C₂₀₀H₂₃₄N₇₈Na₂₀O₁₄₀P₂₀ (for the sodium salt of one strand) |
| Molecular Weight | Approximately 7050 g/mol (for the sodium salt of one strand) |
| Sense Strand Sequence | 5'-ACCUCACCAAGGCCAGCACdTdT-3' |
| Antisense Strand Sequence | 3'-dTdTGGAGUGGUUCCGGUCGUG-5' |
Mechanism of Action: Targeting VEGF-A
Bevasiranib functions through the RNA interference (RNAi) pathway to silence the expression of the VEGF-A gene. The antisense strand of the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the complementary sequence on the VEGF-A mRNA, leading to its cleavage and subsequent degradation. This process prevents the translation of VEGF-A protein, thereby reducing its downstream effects on angiogenesis.
Caption: VEGF-A signaling pathway and the inhibitory action of Bevasiranib.
Experimental Protocols
The synthesis of this compound for research purposes is achieved through solid-phase synthesis of the individual RNA oligonucleotides using phosphoramidite chemistry, followed by purification and annealing of the two complementary strands.
Synthesis of RNA Oligonucleotides
The synthesis of each RNA strand of Bevasiranib is performed on an automated DNA/RNA synthesizer using phosphoramidite building blocks. The process involves a cycle of four chemical reactions for each nucleotide added to the growing chain.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (dT).
-
RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., 2'-O-TBDMS).
-
Deoxynucleoside phosphoramidite (dT).
-
Activator solution (e.g., 0.25 M DCI in acetonitrile).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Ammonia/methylamine (AMA) solution for cleavage and deprotection.
-
Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups.
Protocol:
-
Solid-Phase Synthesis:
-
The synthesis is performed on an automated synthesizer following the standard RNA synthesis cycle.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The next phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group. A coupling time of 5-10 minutes is typically used for RNA monomers.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
This cycle is repeated for each nucleotide in the sequence.
-
-
Cleavage and Deprotection:
-
Following synthesis, the CPG support is treated with AMA solution at room temperature for 1-2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and nucleobases.
-
The supernatant containing the oligonucleotide is collected.
-
The 2'-O-TBDMS protecting groups are removed by treating the oligonucleotide with TEA·3HF at 65°C for 2.5 hours.
-
-
Purification:
-
The crude single-stranded RNA oligonucleotides are purified by high-performance liquid chromatography (HPLC). Ion-pair reversed-phase HPLC is a common method.
-
A typical purification might use a C18 column with a mobile phase gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Fractions containing the full-length product are collected and pooled.
-
-
Annealing:
-
Equimolar amounts of the purified sense and antisense strands are mixed in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for the formation of the double-stranded siRNA.
-
Characterization
The final this compound product should be characterized to ensure its identity and purity.
Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the individual strands and the duplex.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.
-
UV Spectrophotometry: The concentration of the siRNA is determined by measuring its absorbance at 260 nm.
| Analysis | Expected Result |
| Mass Spectrometry (Sense Strand) | Observed mass should match the calculated mass. |
| Mass Spectrometry (Antisense Strand) | Observed mass should match the calculated mass. |
| HPLC Purity | >95% |
| Concentration (A₂₆₀) | Determined using the calculated extinction coefficient. |
Conclusion
The synthesis of this compound for research purposes is a multi-step process that requires expertise in solid-phase oligonucleotide synthesis and purification techniques. The protocols outlined in this document provide a framework for the successful synthesis and characterization of this important research tool. Adherence to these protocols and rigorous quality control are essential to obtain high-purity this compound suitable for in vitro and in vivo studies of VEGF-A gene silencing.
Bevasiranib Sodium: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevasiranib sodium is a small interfering RNA (siRNA) therapeutic designed to silence the expression of vascular endothelial growth factor (VEGF).[1][2] It has been investigated for the treatment of wet age-related macular degeneration (AMD) and other ocular diseases characterized by neovascularization.[1][3][4] As a nucleic acid-based therapeutic, the stability and proper handling of this compound are critical to ensure its integrity and biological activity in a laboratory setting. These application notes provide detailed protocols for the storage, handling, and preparation of this compound for both in vitro and in vivo research applications. While specific stability data for this compound is limited in publicly available literature, the following recommendations are based on best practices for handling siRNA therapeutics.
Chemical Properties and Mechanism of Action
Bevasiranib is a synthetic double-stranded siRNA molecule that targets the messenger RNA (mRNA) of VEGF-A.[2] Upon introduction into target cells, Bevasiranib utilizes the RNA interference (RNAi) pathway to induce the degradation of VEGF-A mRNA, thereby inhibiting the synthesis of the VEGF-A protein.[5] This reduction in VEGF-A levels can suppress angiogenesis, a key process in the pathology of wet AMD.
Signaling Pathway of Bevasiranib in VEGF Inhibition
Caption: this compound's mechanism of action.
Stability and Storage Conditions
The stability of siRNA therapeutics like this compound is influenced by factors such as temperature, pH, and exposure to nucleases. Proper storage is crucial to prevent degradation.
Storage of Lyophilized Powder
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower in a non-frost-free freezer.[6][7][8] | Minimizes chemical and enzymatic degradation for long-term stability. |
| Container | Original vial, tightly sealed. | Protects from moisture and contamination. |
| Light Exposure | Store in the dark or in an opaque container. | Protects from photodegradation. |
| Short-term Storage | Can be stored at 4°C for up to a week or at room temperature for 2-4 weeks if unopened and dry.[6][8] | Provides flexibility for short-term handling, but long-term storage at low temperatures is recommended. |
Storage of Reconstituted Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower in a non-frost-free freezer.[6][7] | Prevents degradation of the siRNA in solution. |
| Aliquoting | Aliquot into single-use volumes to minimize freeze-thaw cycles. | Repeated freezing and thawing can lead to degradation of the siRNA. Limit to no more than five freeze-thaw cycles.[8] |
| Container | Use RNase-free polypropylene tubes. | Prevents contamination with RNases that can degrade the siRNA. Polystyrene is suitable for -20°C but not -80°C.[8] |
| Short-term Storage | Can be stored at 4°C for up to 4-6 weeks if sealed properly to prevent evaporation.[8] | Useful for ongoing experiments, but long-term storage should be at -20°C or lower. |
Experimental Protocols
General Precautions: Always use RNase-free reagents, pipette tips, and tubes when working with siRNA to prevent degradation.[7][8] Wear gloves at all times.
Protocol for Reconstitution of Lyophilized this compound
Workflow for Reconstituting this compound
Caption: Workflow for reconstituting lyophilized Bevasiranib.
Materials:
-
Lyophilized this compound
-
RNase-free water or RNase-free buffer (e.g., 1x siRNA buffer)[8]
-
RNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial containing the lyophilized this compound to collect the powder at the bottom.[8]
-
Add the desired volume of RNase-free water or buffer to achieve the target stock concentration (e.g., 20 µM).[8] Concentrated stocks of 20 µM or more are recommended for stability.[8]
-
Gently vortex or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
For more reliable resuspension, you can incubate the solution on an orbital shaker for 70-90 minutes at room temperature.[8]
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot the stock solution into single-use RNase-free tubes to minimize freeze-thaw cycles.[6]
Protocol for In Vitro Transfection
Materials:
-
Reconstituted this compound stock solution
-
Cell culture medium appropriate for the cell line
-
Transfection reagent suitable for siRNA (e.g., lipid-based reagents)
-
Cells to be transfected
Procedure:
-
Plate cells in a multi-well plate and allow them to reach the desired confluency (typically 50-80%) at the time of transfection.
-
In a sterile, RNase-free tube, dilute the this compound stock solution to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for the time specified by the transfection reagent manufacturer to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in the multi-well plate.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before assessing for gene knockdown.
Protocol for Preparation for In Vivo Administration (based on preclinical studies)
This compound has been administered intravitreally in preclinical animal models.[1] The preparation for in vivo use requires strict aseptic technique to ensure sterility.
Materials:
-
Reconstituted this compound stock solution
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Sterile filters (e.g., 0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Thaw the required aliquot of the this compound stock solution on ice.
-
Under aseptic conditions (e.g., in a laminar flow hood), dilute the stock solution to the final desired concentration for injection using a sterile, pyrogen-free vehicle.
-
If necessary, sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the solution for any particulate matter before administration.
-
The prepared solution should be used immediately.
Analytical Methods for Stability Assessment
Assessing the stability of this compound is crucial for quality control. Several analytical techniques can be employed to monitor the integrity of the siRNA.
| Analytical Method | Parameter Measured | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of degradation products. Ion-pair reversed-phase HPLC is commonly used for siRNA analysis. | [9] |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of degradation products. | [9] |
| Capillary Gel Electrophoresis (CGE) | Purity, integrity, and size of the siRNA duplex. | [10] |
| UV Spectrophotometry | Concentration of the siRNA solution at 260 nm. | [8] |
| Reverse Transcription Quantitative PCR (RT-qPCR) | Quantification of intact and functional siRNA. | [10] |
Experimental Workflow for Stability Testing
Caption: General workflow for assessing Bevasiranib stability.
Conclusion
Proper handling and storage of this compound are paramount for maintaining its stability and ensuring reliable and reproducible results in a laboratory setting. While specific stability data for this compound is not extensively available, following the general guidelines for siRNA therapeutics, such as storing at -20°C or below, using RNase-free techniques, and minimizing freeze-thaw cycles, will help preserve its integrity. The protocols provided here offer a framework for the reconstitution and application of this compound in both in vitro and in vivo research. For critical applications, it is recommended to perform in-house stability assessments using appropriate analytical methods.
References
- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biospace.com [biospace.com]
- 4. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1481671) | 849758-52-7 [evitachem.com]
- 6. Engineering siRNA therapeutics: challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and formulations for siRNA therapeutics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Using drug-excipient interactions for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anionic polymer and quantum dot excipients to facilitate siRNA release and self-reporting of disassembly in stimuli-responsive nanocarrier formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using drug-excipient interactions for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bevasiranib Sodium in Combination with Lucentis (Ranibizumab)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Bevasiranib sodium and Lucentis® (ranibizumab) was investigated as a potential therapeutic strategy for neovascular (wet) age-related macular degeneration (AMD). The rationale for this combination therapy was based on their complementary mechanisms of action. Lucentis, a monoclonal antibody fragment, directly neutralizes existing vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis and vascular permeability in wet AMD.[1][2][3] Bevasiranib, a small interfering RNA (siRNA), was designed to inhibit the synthesis of new VEGF by silencing the mRNA that codes for it.[4][5] This dual approach aimed to provide both immediate and sustained suppression of VEGF, potentially reducing the treatment burden associated with frequent anti-VEGF injections.
Two major Phase III clinical trials, COBALT and CARBON, were initiated to evaluate the efficacy and safety of this combination therapy.[6] However, the COBALT study was terminated prematurely as it was deemed unlikely to meet its primary endpoint, and detailed results from either study have not been fully published in peer-reviewed literature.[7][8] These application notes and protocols are compiled from available information on the clinical trial designs and the known properties of each compound.
Mechanisms of Action
Lucentis (Ranibizumab): A recombinant humanized monoclonal antibody fragment that binds to and inhibits all active isoforms of vascular endothelial growth factor A (VEGF-A).[1][3][9] By neutralizing VEGF-A, Lucentis suppresses pathological angiogenesis, vascular leakage, and retinal edema.[2][10]
This compound: A small interfering RNA (siRNA) that targets the mRNA transcript of VEGF-A.[4][5] Through the RNA interference (RNAi) pathway, Bevasiranib leads to the degradation of VEGF-A mRNA, thereby inhibiting the synthesis of new VEGF protein.[11] This mechanism offers a potential for longer-lasting VEGF suppression compared to direct protein inhibition.[12]
Combined Signaling Pathway
The following diagram illustrates the distinct yet complementary points of intervention for Lucentis and Bevasiranib in the VEGF signaling pathway.
Quantitative Data Summary
Detailed quantitative results from the COBALT and CARBON trials are not publicly available due to the termination of the COBALT study and a lack of published data.[2] One preliminary report suggested that over 30% of patients receiving the combination therapy achieved a gain of three or more lines of visual acuity compared to those on Lucentis monotherapy, but this was not substantiated in final, published results.[2]
For context, the tables below summarize the established efficacy of Lucentis monotherapy from its pivotal clinical trials.
Table 1: Efficacy of Lucentis Monotherapy in Wet AMD (Pivotal Trial Data)
| Trial | Treatment Group | Mean Change in BCVA at 12 Months (letters) | Percentage of Patients Losing <15 Letters at 12 Months |
|---|---|---|---|
| MARINA | Lucentis 0.5 mg (monthly) | +7.2 | 94.4% |
| Sham Injection | -10.4 | 62.2% | |
| ANCHOR | Lucentis 0.5 mg (monthly) | +11.3 | 96.4% |
| | Verteporfin PDT | -9.5 | 64.3% |
Data sourced from publicly available clinical trial results for Lucentis.
Experimental Protocols
The following protocols are based on the designs of the COBALT and CARBON studies and standard clinical practice for intravitreal injections.
COBALT Study Design
The COBALT (Combining Bevasiranib And Lucentis Therapy) study was a Phase III, randomized, double-masked, parallel-assignment trial.[13]
1. Patient Population:
-
Inclusion Criteria: Patients aged 50 years or older with predominantly classic, minimally classic, or occult with no classic choroidal neovascularization (CNV) secondary to AMD. Best-corrected visual acuity (BCVA) in the study eye between 69 and 24 ETDRS letters (20/40 to 20/320 Snellen equivalent).[4]
-
Exclusion Criteria: Prior treatment for wet AMD in the study eye (including anti-VEGF agents, steroids, or photodynamic therapy), advanced glaucoma, or significant ocular comorbidities.[4]
2. Treatment Regimen:
-
Loading Phase (All Patients): Three initial monthly intravitreal injections of Lucentis (0.5 mg/0.05 mL).
-
Maintenance Phase (Randomized):
-
Control Arm: Lucentis (0.5 mg/0.05 mL) administered every 4 weeks.
-
Combination Arm 1: Bevasiranib (2.5 mg) administered every 8 weeks, starting at week 12.
-
Combination Arm 2: Bevasiranib (2.5 mg) administered every 12 weeks, starting at week 12.
-
-
The study also included initial "priming" doses of bevasiranib at weeks 2 and 6 in the combination arms.[4]
Protocol for Intravitreal Injection
The following is a generalized protocol for administering intravitreal injections, applicable to both Lucentis and Bevasiranib, and should be performed by a qualified ophthalmologist under aseptic conditions.
Materials:
-
Sterile gloves, drape, and eyelid speculum
-
Topical anesthetic
-
Broad-spectrum microbicide (e.g., povidone-iodine 5-10%)
-
Calibrated syringe for injection (e.g., 1 mL syringe)
-
30-gauge needle
-
Sterile paracentesis equipment (as a precaution)
-
This compound or Lucentis vial
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Administer topical anesthetic to the study eye.
-
Disinfect the periocular skin, eyelid, and ocular surface with a broad-spectrum microbicide.
-
Position a sterile drape and insert a sterile eyelid speculum.
-
-
Drug Preparation:
-
Withdraw the appropriate volume of the drug (e.g., 0.05 mL for Lucentis 0.5 mg) into a sterile syringe.
-
Carefully expel any air bubbles from the syringe.
-
-
Injection:
-
The injection site is typically 3.5 to 4.0 mm posterior to the limbus in the superotemporal or inferotemporal quadrant.
-
The needle is inserted into the vitreous cavity, aiming towards the center of the globe.
-
Slowly inject the full volume of the drug.
-
Withdraw the needle.
-
-
Post-Injection Monitoring:
-
Check for retinal perfusion by assessing vision (e.g., hand motion, light perception).
-
Measure intraocular pressure (IOP) within 60 minutes post-injection.
-
Instruct the patient to report any signs of endophthalmitis (e.g., increasing eye pain, redness, blurred vision) immediately.
-
Conclusion
The combination of Bevasiranib and Lucentis represented a novel therapeutic approach for wet AMD by targeting both the synthesis and the activity of VEGF. While the initial rationale was strong, the Phase III clinical trial program was terminated before completion, and detailed efficacy and safety data have not been made public.[7][8] The lack of positive results from the COBALT trial suggests that this specific combination and dosing regimen did not demonstrate a significant benefit over Lucentis monotherapy in reducing treatment frequency or improving visual outcomes. Despite the discontinuation of Bevasiranib's development, the concept of combining different mechanisms of action to achieve sustained anti-VEGF suppression remains an area of active research in retinal diseases.
References
- 1. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevasiranib – Wikipedia [de.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 6. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ophthalmologyweb.com [ophthalmologyweb.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Comparison of ranibizumab and bevacizumab for neovascular age-related macular degeneration according to LUCAS treat-and-extend protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]
Application Notes and Protocols for the Laser-Induced Choroidal Neovascularization (CNV) Model and the Therapeutic Potential of Bevasiranib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laser-induced choroidal neovascularization (CNV) model, a widely used preclinical model for studying "wet" age-related macular degeneration (AMD). Detailed protocols for model induction, therapeutic intervention with the siRNA agent Bevasiranib, and subsequent analysis are provided.
Introduction to Laser-Induced Choroidal Neovascularization (CNV)
The laser-induced CNV model is a cornerstone in the investigation of exudative AMD.[1][2] This in vivo model involves the use of a laser to create precise ruptures in Bruch's membrane, a layer separating the choroid from the retinal pigment epithelium (RPE).[1] This intentional injury triggers a wound-healing response that includes the growth of new blood vessels from the choroid into the subretinal space, a process that closely mimics the pathophysiology of wet AMD.[1][2] The model's robustness and reproducibility make it an invaluable tool for evaluating the efficacy of novel therapeutic agents aimed at inhibiting angiogenesis.[1]
Bevasiranib: A Targeted RNAi Therapeutic
Bevasiranib is a small interfering RNA (siRNA) designed to specifically target and silence the expression of Vascular Endothelial Growth Factor (VEGF).[3][4][5] VEGF is a critical signaling protein that promotes angiogenesis and increases vascular permeability, both key processes in the development of CNV in wet AMD.[3][6] By utilizing the RNA interference (RNAi) pathway, Bevasiranib leads to the degradation of VEGF mRNA, thereby reducing the production of VEGF protein and inhibiting the stimulus for new blood vessel formation.[4][5]
Key Signaling Pathway: VEGF and Angiogenesis
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells initiates a cascade of intracellular signaling events that lead to cell proliferation, migration, and the formation of new blood vessels.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Bevasiranib Sodium in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bevasiranib sodium. The information is designed to address common challenges encountered during in vitro and in vivo experiments, with a focus on the stability and degradation of this small interfering RNA (siRNA) therapeutic.
Disclaimer: this compound was a clinical-stage drug candidate, and detailed proprietary data on its degradation under specific experimental conditions are not extensively available in the public domain. Therefore, this guidance is substantially based on the established principles of siRNA and phosphorothioate oligonucleotide chemistry. Researchers should always conduct their own stability and validation studies for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, double-stranded small interfering RNA (siRNA) designed to target and silence the expression of vascular endothelial growth factor A (VEGF-A).[1] Its mechanism of action involves utilizing the body's natural RNA interference (RNAi) pathway. Once introduced into the target cells, Bevasiranib is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the messenger RNA (mRNA) of VEGF-A. This post-transcriptional gene silencing prevents the translation of VEGF-A protein, thereby reducing its downstream effects, such as angiogenesis and vascular permeability, which are implicated in conditions like wet age-related macular degeneration (wet AMD).[2]
Q2: What are the primary factors that can cause this compound to degrade in an experimental setting?
The degradation of this compound, like other siRNA molecules, can be attributed to two main factors:
-
Enzymatic Degradation: Nucleases, which are enzymes that break down nucleic acids, are the primary cause of degradation in biological matrices such as serum, plasma, or cell culture media.[3] this compound incorporates phosphorothioate linkages in its backbone to enhance its resistance to nuclease activity.[4]
-
Physicochemical Degradation: Factors such as extreme pH, high temperatures, and repeated freeze-thaw cycles can lead to the chemical breakdown of the siRNA duplex.[1] Oxidative stress can also contribute to degradation.
Q3: How should I properly store and handle this compound to minimize degradation?
Proper storage is critical for maintaining the integrity of this compound. General recommendations for siRNA storage include:
-
Short-term storage: For aqueous solutions, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
-
Long-term storage: Lyophilized (dry) pellets are stable for extended periods at -20°C to -80°C. When reconstituted, it is best to aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles of the main stock.
-
Working solutions: Prepare fresh working solutions from a stock solution for each experiment to ensure consistency.
Q4: What are the expected degradation products of this compound?
Under forced degradation conditions, such as acidic pH and high temperature, phosphorothioate oligonucleotides can degrade into shorter fragments (shortmers) due to the cleavage of the phosphate backbone. Depurination (the loss of purine bases) can also occur. In the presence of strong oxidizing agents, the phosphorothioate linkages can be converted to phosphodiester linkages, which are more susceptible to nuclease degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity (reduced gene silencing) | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, protection from light). 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Assess the integrity of your this compound stock using gel electrophoresis. |
| Nuclease contamination in reagents or cell culture. | 1. Use nuclease-free water and tips for all procedures. 2. Work in a clean environment dedicated to RNA research. 3. Consider adding an RNase inhibitor to your experimental setup if contamination is suspected. | |
| Inconsistent experimental results | Variability in the concentration or integrity of this compound working solutions. | 1. Always prepare fresh working solutions from a properly stored stock. 2. Quantify the concentration of your stock solution spectrophotometrically before preparing dilutions. |
| Aggregation of this compound, especially if formulated in a delivery vehicle. | 1. Visually inspect solutions for any precipitation. 2. If using a nanoparticle formulation, ensure proper preparation and storage as recommended by the manufacturer. | |
| Unexpected peaks in analytical assays (e.g., HPLC) | Presence of degradation products or impurities. | 1. Analyze a fresh, validated sample of this compound as a reference. 2. Consider performing forced degradation studies (e.g., acid, base, oxidative stress) to identify potential degradation peaks. |
Data on Physicochemical Stability of siRNA
While specific quantitative data for this compound is not publicly available, the following tables summarize general stability data for siRNAs under various conditions, which can serve as a guideline for experimental design.
Table 1: General Thermal Stability of Unmodified siRNA in PBS
| Temperature | Duration | Observation |
| 37°C | 24 hours | No significant change in integrity or activity.[1] |
| 95°C | 2 hours | No significant change in integrity or activity.[1] |
Table 2: General Stability of Unmodified siRNA in Biological Fluids at 37°C
| Biological Fluid | Duration | Observation |
| Fetal Bovine Serum (95%) | 10 minutes - 48 hours | Rapid degradation and loss of activity.[1] |
| Human Serum (95%) | Up to 48 hours | Partial degradation.[1] |
Note: this compound is chemically modified to be more resistant to nuclease degradation than unmodified siRNA.
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by Polyacrylamide Gel Electrophoresis (PAGE)
This method provides a qualitative assessment of the integrity of the siRNA duplex.
Materials:
-
This compound sample
-
Nuclease-free water
-
TBE buffer (Tris/Borate/EDTA)
-
15-20% non-denaturing polyacrylamide gel
-
Gel loading buffer
-
Nucleic acid stain (e.g., ethidium bromide or SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare the this compound sample to the desired concentration in nuclease-free water.
-
Mix the sample with gel loading buffer.
-
Load the samples onto the polyacrylamide gel. Include a lane with a known intact siRNA as a control.
-
Run the gel in TBE buffer until the dye front has migrated an adequate distance.
-
Stain the gel with the nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using an imaging system. A single, sharp band corresponding to the expected size of the this compound duplex indicates integrity. The presence of smears or lower molecular weight bands suggests degradation.
Protocol 2: Analysis of this compound Degradation by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
This method allows for the separation and quantification of intact this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium acetate)
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Nuclease-free water
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system and column.
-
Dissolve the this compound sample in nuclease-free water.
-
Inject the sample onto the column.
-
Elute the sample using a gradient of Mobile Phase B.
-
Monitor the elution profile at a suitable wavelength (typically 260 nm for nucleic acids).
-
The intact this compound duplex will elute as a major peak. Degradation products, being shorter and less retained, will typically elute earlier. The peak area can be used for quantification.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via the RNAi pathway.
Experimental Workflow for Stability Analysis
Caption: General workflow for assessing the stability of this compound.
Logical Relationship of Degradation Factors
Caption: Key factors influencing the degradation of this compound.
References
- 1. siRNA serum stability assay [bio-protocol.org]
- 2. US8227444B2 - Compositions and methods for inhibition of VEGF - Google Patents [patents.google.com]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes [bio-protocol.org]
- 4. OPKO's Bevasiranib Named One of Most Promising Drugs Recently Entering Phase III Trials :: OPKO Health, Inc. (OPK) [opko.com]
Technical Support Center: Bevasiranib Sodium Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bevasiranib sodium. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small interfering RNA (siRNA) therapeutic designed to silence the gene responsible for the production of Vascular Endothelial Growth Factor (VEGF).[1][2][3] By utilizing the RNA interference (RNAi) pathway, Bevasiranib targets and promotes the degradation of VEGF mRNA, thereby reducing the levels of VEGF protein.[4][5] This mechanism was investigated for its potential to inhibit abnormal blood vessel growth in conditions such as wet age-related macular degeneration (wet AMD).[1][6]
Q2: What were the intended therapeutic applications of this compound?
This compound was primarily investigated for the treatment of wet age-related macular degeneration (wet AMD) and diabetic macular edema.[2] The rationale was that by reducing VEGF levels, Bevasiranib could slow the growth and leakage of abnormal blood vessels in the retina, which are characteristic of these conditions.[2]
Q3: What were the outcomes of the clinical trials involving this compound?
Phase II clinical trials for Bevasiranib (formerly Cand5) showed initial promise, suggesting it was safe and showed some evidence of efficacy in treating wet AMD.[1] However, the subsequent Phase III clinical trials, such as the COBALT study, were terminated.[7][8][9] The decision to halt these trials was based on the recommendation of an Independent Data Monitoring Committee, which concluded that the trials were unlikely to meet their primary endpoints.[8][9]
Q4: What are the potential reasons for the inconsistent results and clinical trial failures of this compound?
While the exact reasons for the trial outcomes are multifaceted, several factors can contribute to inconsistent results in siRNA-based therapies like Bevasiranib:
-
Off-target effects: siRNAs can inadvertently silence genes other than the intended target, leading to unforeseen cellular consequences.[10]
-
Immune stimulation: siRNAs can sometimes trigger an innate immune response.[11]
-
Delivery challenges: Efficiently delivering the siRNA to the target cells in the retina is a significant hurdle.[12][13]
-
Complex disease biology: The pathophysiology of wet AMD is complex and may involve multiple factors beyond VEGF alone.
-
Alternative signaling pathways: It has been suggested that the effects of some anti-VEGF siRNAs might be mediated, at least in part, through Toll-like receptor 3 (TLR3) activation, independent of RNAi.[4]
Troubleshooting Guide
In Vitro / Cell Culture Experiments
Problem 1: Low Knockdown Efficiency of VEGF mRNA
If you are observing minimal reduction in VEGF mRNA levels after treating cells with this compound, consider the following troubleshooting steps:
| Possible Cause | Recommendation |
| Suboptimal Transfection Conditions | Optimize the transfection protocol. This includes testing different transfection reagents, the ratio of reagent to siRNA, and the incubation time.[14][15] |
| Incorrect siRNA Concentration | Perform a dose-response experiment to determine the optimal concentration of Bevasiranib for your specific cell line.[16] |
| Poor Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase at the time of transfection. Avoid using antibiotics in the culture medium during transfection.[17] |
| Degraded siRNA | Verify the integrity of your this compound stock. Avoid repeated freeze-thaw cycles. |
| Assay Issues | Confirm that your qPCR primers and probes for VEGF are specific and efficient. Use a validated positive control siRNA to ensure your experimental system is working.[14][18] |
Problem 2: High Cell Toxicity or Death Post-Transfection
If you observe significant cell death after transfection with this compound, try the following:
| Possible Cause | Recommendation |
| Transfection Reagent Toxicity | Titrate the amount of transfection reagent to find the lowest effective concentration. Also, test the transfection reagent alone (without siRNA) to assess its baseline toxicity.[15] |
| High siRNA Concentration | Excessive concentrations of siRNA can be toxic to cells. Reduce the concentration of Bevasiranib used in the experiment.[17] |
| Cell Density | Ensure that the cell density is optimal at the time of transfection. Low cell density can increase susceptibility to toxicity.[15] |
In Vivo / Animal Model Experiments
Problem 3: Lack of Efficacy in Animal Models of Ocular Neovascularization
If this compound is not producing the expected therapeutic effect in your animal model, consider these points:
| Possible Cause | Recommendation |
| Inefficient Delivery to the Retina | The method of administration (e.g., intravitreal injection) is critical. Ensure the injection technique is precise and delivers the siRNA to the target tissue. Pre-clinical studies have shown that following intravitreal injection, bevasiranib is distributed throughout the eye.[4] |
| Rapid Clearance | Unmodified siRNAs can be cleared quickly from the eye. Consider if the formulation of Bevasiranib you are using has modifications to enhance its stability. |
| Species-Specific Differences | The target VEGF mRNA sequence may differ between the animal model species and humans. Verify the sequence homology and ensure the Bevasiranib sequence is appropriate for your model. |
| Timing of Assessment | The therapeutic effect of Bevasiranib may not be immediate, as it relies on silencing new VEGF production. Preliminary clinical results suggested that the effects of bevasiranib may not be apparent until six weeks after treatment initiation.[4] Design time-course studies to evaluate efficacy at multiple time points. |
Experimental Protocols
Key Experiment: In Vitro VEGF Knockdown Assessment
Objective: To determine the efficiency of this compound in reducing VEGF mRNA levels in a relevant cell line (e.g., ARPE-19, HUVEC).
Methodology:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the required amount of this compound in an appropriate serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for VEGF and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative VEGF mRNA expression using the ΔΔCt method.
-
Controls:
-
Negative Control: A non-targeting (scrambled) siRNA.
-
Positive Control: A validated siRNA known to effectively knock down a housekeeping gene.
-
Untreated Control: Cells that have not been transfected.
-
Mock Transfection: Cells treated with the transfection reagent only.
Visualizations
VEGF Signaling Pathway
The following diagram illustrates the simplified Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is the target of this compound. VEGF binds to its receptors (VEGFRs) on the surface of endothelial cells, activating downstream signaling cascades that promote cell proliferation, survival, migration, and vascular permeability.[19][20][21] Bevasiranib aims to inhibit the initial step of this pathway by reducing the production of VEGF.
Caption: Simplified VEGF signaling pathway and the inhibitory action of Bevasiranib.
Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for screening the efficacy of this compound in a cell culture model.
Caption: A standard workflow for in vitro evaluation of this compound.
References
- 1. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5) In Wet AMD - BioSpace [biospace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bevasiranib - AdisInsight [adisinsight.springer.com]
- 8. Opko Health, Inc. Announces Update on Phase III Clinical Trial of Bevasiranib; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 9. ophthalmologyweb.com [ophthalmologyweb.com]
- 10. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Mitigating risks in oligonucleotide therapeutics development [sannova.net]
- 12. Frontiers | A perspective on oligonucleotide therapy: Approaches to patient customization [frontiersin.org]
- 13. productlifegroup.com [productlifegroup.com]
- 14. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 16. researchgate.net [researchgate.net]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 19. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cusabio.com [cusabio.com]
- 21. VEGF signaling pathway | Abcam [abcam.com]
Technical Support Center: Bevasiranib Sodium and Immuno-Inflammatory Responses
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for bevasiranib sodium to induce inflammatory or immune responses during experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Troubleshooting Guides
Researchers using this compound may encounter unexpected inflammatory or immune-related effects. These are often attributable to the inherent properties of small interfering RNA (siRNA) molecules or the biological consequences of inhibiting Vascular Endothelial Growth Factor-A (VEGF-A).
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) in cell culture supernatant. | Innate Immune Activation by siRNA: Bevasiranib, as a double-stranded RNA molecule, can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3), leading to an off-target inflammatory response.[1] | 1. Control siRNA: Use a scrambled or non-targeting siRNA sequence with similar length and GC content as a negative control to differentiate sequence-specific from non-specific immune activation.2. Purity Check: Ensure the this compound preparation is free from contaminants that could trigger an immune response.3. Dose-Response: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves target knockdown without inducing a significant inflammatory response. |
| Inconsistent anti-angiogenic effects in vivo. | TLR3-Mediated Anti-Angiogenesis: The observed anti-angiogenic effects of VEGF-targeted siRNAs may be, at least in part, due to TLR3 activation rather than solely VEGF-A mRNA silencing.[1] This can lead to variability if the experimental model has differential TLR3 expression or responsiveness. | 1. TLR3 Knockout Models: If available, use TLR3 knockout animal models to distinguish between the RNAi-mediated and TLR3-mediated effects of bevasiranib.2. Modified siRNA: Consider using a chemically modified siRNA that is less likely to activate TLRs as a comparative control. |
| Increased inflammatory cell infiltration in treated tissues. | VEGF-A Inhibition: Inhibition of VEGF-A can alter the local cytokine milieu. Studies with the anti-VEGF-A antibody bevacizumab have shown that VEGF-A inhibition can lead to a compensatory increase in other pro-inflammatory cytokines, such as IL-8 and TGF-β2, which may promote inflammatory cell recruitment.[2] | 1. Immunohistochemistry: Perform immunohistochemical analysis of treated tissues to characterize the infiltrating immune cell populations (e.g., macrophages, neutrophils).2. Cytokine Profiling: Analyze tissue homogenates or local fluids (e.g., aqueous humor) for a panel of inflammatory cytokines to understand the changes in the local immune environment. |
| Reduced cell viability or signs of cytotoxicity in vitro. | High siRNA Concentration: Excessive concentrations of siRNA can be toxic to cells.Immune-Mediated Cell Death: A strong innate immune response can lead to apoptosis or other forms of cell death. | 1. Optimize Concentration: Titrate the concentration of this compound to find the optimal balance between gene silencing and cell viability.2. Cell Viability Assays: Routinely perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your experiments.3. Apoptosis Markers: Assess for markers of apoptosis (e.g., caspase activation) if cytotoxicity is observed. |
Data Presentation: Cytokine Profile Changes Post-VEGF Inhibition
| Cytokine | Change Post-Bevacizumab | p-value | Implication |
| VEGF | Decreased | 0.0003 | Successful target engagement.[2] |
| PlGF | Decreased (not statistically significant) | > 0.05 | Potential co-regulation with VEGF.[2] |
| IL-2 | Increased | 0.065 | Borderline significant increase in a T-cell growth factor.[2] |
| IL-6 | Increased | > 0.05 | Trend towards increased pro-inflammatory cytokine.[2] |
| IL-8 | Increased | < 0.03 | Significant increase in a potent neutrophil chemoattractant.[2] |
| MCP-1 | Increased | 0.068 | Borderline significant increase in a monocyte chemoattractant.[2] |
| TGF-β2 | Increased | < 0.03 | Significant increase in a pleiotropic cytokine with pro-fibrotic and immunomodulatory roles.[2] |
Data adapted from a study on intravitreal bevacizumab in patients with proliferative diabetic retinopathy.[2] These data are presented as a surrogate to illustrate the potential inflammatory consequences of VEGF-A inhibition.
Experimental Protocols
Protocol 1: In Vitro Assessment of siRNA-Induced Inflammatory Cytokine Production
Objective: To determine if this compound induces the production of pro-inflammatory cytokines in immune-competent cells in vitro.
Methodology:
-
Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection:
-
Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Prepare transfection complexes of this compound (and a non-targeting control siRNA) with a suitable transfection reagent (e.g., a lipid-based reagent) according to the manufacturer's instructions. Test a range of siRNA concentrations (e.g., 10-100 nM).
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Measurement:
-
Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array, following the manufacturer's protocols.
-
-
Data Analysis: Compare the cytokine levels in the bevasiranib-treated wells to those in the untreated and non-targeting control siRNA-treated wells.
Protocol 2: Quantitative RT-PCR for Assessing Inflammatory Gene Expression
Objective: To quantify the expression of inflammatory response genes in cells treated with this compound.
Methodology:
-
Cell Treatment: Treat your target cells (e.g., retinal pigment epithelial cells, endothelial cells) with this compound and controls as described in Protocol 1.
-
RNA Extraction: After a suitable incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes such as TLR3, IFNB1 (Interferon-beta), TNF, and IL6.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to compare the expression levels in bevasiranib-treated cells to controls.
Mandatory Visualizations
References
Why did the Bevasiranib sodium phase III trial fail to meet its endpoint?
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the Bevasiranib sodium Phase III COBALT trial?
The primary objective of the COBALT (Combination of Bevasiranib and Lucentis® Therapies) trial was to evaluate the efficacy and safety of this compound as a maintenance therapy in patients with neovascular (wet) age-related macular degeneration (AMD) who had previously been treated with ranibizumab (Lucentis®).[1][2][3] The trial aimed to determine if Bevasiranib, administered at extended intervals, could maintain visual acuity gains achieved with initial ranibizumab treatment, thereby reducing the treatment burden of frequent intravitreal injections.[2][3][4]
Q2: Why was the this compound Phase III COBALT trial terminated prematurely?
The COBALT trial was terminated following a recommendation from the Independent Data Monitoring Committee (IDMC).[5][6] The IDMC's review of the preliminary data indicated that the trial was unlikely to meet its primary endpoint.[1][5][6] While the company announcement mentioned that Bevasiranib showed some "activity" when used with Lucentis®, the combination did not demonstrate sufficient efficacy to meet the predefined success criteria of the study.[5][6]
Q3: What was the specific primary endpoint that the trial failed to meet?
The primary endpoint of the COBALT trial was the proportion of patients who maintained their visual acuity, defined as losing fewer than 15 letters on the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, at 52 weeks compared to baseline.[7] The trial was designed to show non-inferiority of Bevasiranib administered every 8 or 12 weeks compared to continued monthly ranibizumab injections. The IDMC's assessment suggested that this endpoint would not be achieved.
Troubleshooting Guide: Potential Reasons for Trial Failure
This section explores potential scientific and technical challenges that may have contributed to the COBALT trial's outcome.
Q1: Could the mechanism of action of Bevasiranib have influenced the trial's outcome?
Yes, the mechanism of action of Bevasiranib, a small interfering RNA (siRNA), is fundamentally different from that of ranibizumab, an anti-VEGF antibody.
-
Bevasiranib (siRNA): Works upstream by silencing the gene that produces vascular endothelial growth factor (VEGF).[1] This process, known as RNA interference (RNAi), theoretically leads to a sustained reduction in VEGF production.
-
Ranibizumab (Anti-VEGF): Works downstream by directly binding to and neutralizing existing VEGF proteins in the eye.
This difference in mechanism could have several implications:
-
Sustained Suppression: While theoretically providing sustained suppression, the efficiency of siRNA delivery and the turnover rate of the target mRNA and protein in the complex retinal environment might not have been sufficient to control the disease process effectively with the dosing regimens used.
Q2: Were there potential issues with the delivery of Bevasiranib to its target cells in the retina?
Effective delivery of siRNA to the target cells in the retina is a significant challenge in ophthalmic drug development.[8][9][10][11]
-
Cellular Uptake: Naked siRNAs are large, negatively charged molecules that do not readily cross cell membranes. While the trial used intravitreal injections to bypass some barriers, efficient uptake by the target retinal cells (e.g., retinal pigment epithelium) is not guaranteed.[8][10][12]
-
Stability: siRNAs can be susceptible to degradation by nucleases present in the vitreous humor and intracellularly.[10] Although Bevasiranib was likely chemically modified to enhance stability, its effective half-life within the target cells might have been insufficient.
-
Immune Response: The introduction of foreign double-stranded RNA can trigger an innate immune response, potentially leading to inflammation and off-target effects that could compromise efficacy and safety.[13]
Q3: Could off-target effects of the siRNA have played a role in the trial's outcome?
Off-target effects are a known risk with siRNA therapies, where the siRNA molecule unintentionally interacts with and silences other genes besides the intended target.[13][14][15][16][17]
-
Seed Region Mismatches: The "seed region" of the siRNA can have partial complementarity to the mRNA of unintended genes, leading to their silencing.[17] This could result in unforeseen cellular responses that might counteract the therapeutic effect or cause toxicity.
-
Immune Stimulation: As mentioned, siRNAs can activate pattern recognition receptors, leading to an inflammatory cascade that could exacerbate the underlying pathology of wet AMD.[13]
Data Presentation
As the detailed quantitative results of the COBALT trial were not publicly released, the following tables summarize the intended trial design and the publicly available outcome.
Table 1: COBALT Trial Design
| Parameter | Description |
| Study Phase | Phase III |
| Study Design | Randomized, Double-Masked, Parallel-Assignment |
| Patient Population | Patients with neovascular (wet) AMD |
| Number of Patients | 338 |
| Treatment Arms | 1. Bevasiranib (2.5mg) every 8 weeks + initial ranibizumab |
| 2. Bevasiranib (2.5mg) every 12 weeks + initial ranibizumab | |
| 3. Ranibizumab monotherapy every 4 weeks | |
| Primary Endpoint | Proportion of patients losing <15 ETDRS letters at 52 weeks |
| Study Duration | 104 weeks (terminated early) |
Source: ClinicalTrials.gov (NCT00499590)[7]
Table 2: High-Level Trial Outcome
| Outcome | Result |
| Primary Endpoint Met | No |
| Reason for Termination | Unlikely to meet primary endpoint based on IDMC review |
| Safety Concerns | No major safety concerns reported in the termination announcement |
Source: OPKO Health Press Release, March 6, 2009[5][6]
Experimental Protocols
Detailed experimental protocols from the COBALT trial are not publicly available. However, based on standard clinical trial practices for wet AMD, the key methodologies would have included:
1. Best-Corrected Visual Acuity (BCVA) Assessment:
-
Methodology: BCVA would have been measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart at a starting distance of 4 meters. The testing would have been performed under standardized lighting conditions by a certified examiner. Patients would have been refracted at each visit to ensure the best possible vision was recorded.
2. Optical Coherence Tomography (OCT):
-
Methodology: Spectral-domain OCT would have been used to obtain high-resolution cross-sectional images of the retina. Key parameters measured would include central retinal thickness, presence and volume of intraretinal and subretinal fluid, and the presence of pigment epithelial detachments.
3. Fluorescein Angiography (FA):
-
Methodology: Sodium fluorescein dye would be injected intravenously, and a series of photographs of the retina would be taken using a fundus camera with specialized filters. This would have been used to assess the extent and activity of the choroidal neovascularization (CNV) lesion.
Visualizations
Diagram 1: Bevasiranib Mechanism of Action (RNA Interference Pathway)
Caption: The RNA interference pathway initiated by Bevasiranib to silence VEGF gene expression.
Diagram 2: COBALT Trial Experimental Workflow
Caption: A simplified workflow of the COBALT clinical trial from patient screening to its early termination.
Diagram 3: Logical Relationship of Potential Failure Factors
Caption: Interrelated factors that may have contributed to the failure of the Bevasiranib Phase III trial.
References
- 1. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 2. Opko Health, Inc. Doses First Patient in Phase 3 COBALT Trial of Bevasiranib for the Treatment of AMD - BioSpace [biospace.com]
- 3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 4. Opko Health Doses First Patient in Phase 3 COBALT Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 5. Opko Health, Inc. Announces Update on Phase III Clinical Trial of Bevasiranib; Company Decided to Terminate Clinical Study - BioSpace [biospace.com]
- 6. ophthalmologyweb.com [ophthalmologyweb.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Strategies for ocular siRNA delivery: Potential and limitations of non-viral nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical siRNA delivery to the cornea and anterior eye by hybrid silicon-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-interfering RNAs (siRNAs) as a promising tool for ocular therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selectscience.net [selectscience.net]
- 16. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 17. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adverse events associated with intravitreal injections in laboratory animals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during intravitreal injection procedures.
Issue 1: Post-injection Inflammation Exceeding Expected Levels
-
Question: We are observing significant corneal opacity, cellular infiltration in the vitreous, and reduced retinal function (as seen on ERG) even in our control (saline-injected) animals. What could be the cause and how can we mitigate this?
-
Answer: Unexpectedly high inflammation can stem from several factors, ranging from the injectate to the injection technique itself.
-
Injectate Composition: While seemingly benign, the composition of your vehicle can induce an inflammatory response. Intravitreal injection of normal saline has been shown to cause localized retinal lesions and upregulate inflammatory genes like TNF-α, IL-1β, and IL-6 in mice.[1] Consider using a balanced salt solution (BSS), which is better tolerated by intraocular tissues.
-
Endotoxin Contamination: Ensure all solutions, including the vehicle and the therapeutic agent, are free of endotoxins. Use commercially available endotoxin-free solutions or test your solutions prior to injection.
-
Injection Technique: Excessive tissue trauma during injection can trigger a significant inflammatory response. Ensure the needle puncture is clean and avoids major blood vessels. The volume of the injection should also be carefully controlled to avoid a sharp increase in intraocular pressure, which can contribute to inflammation.
-
Needle Contamination: Residual substances on the injection needle, such as detergents or ethanol from storage, can be highly inflammatory if introduced into the eye.[2] Ensure needles are thoroughly rinsed with sterile, endotoxin-free saline or BSS before use.
-
Issue 2: Cataract Formation After Intravitreal Injection
-
Question: A significant number of our lab animals are developing cataracts in the injected eye. How can we prevent this?
-
Answer: Traumatic cataract is a common complication of intravitreal injections and is almost always due to lens touch during the procedure.[3]
-
Injection Site and Angle: The injection should be made through the pars plana to avoid contact with the lens. In rats, this is approximately 1.5 mm posterior to the limbus.[3] An injection angle of 45 degrees, directed towards the posterior pole, will also help to avoid the lens.[3][4]
-
Needle Gauge and Length: Use the smallest appropriate needle gauge for the viscosity of your injectate. A 30-gauge or smaller needle is commonly used for aqueous solutions.[3] The needle length should be sufficient to reach the mid-vitreous without endangering the lens or retina.
-
Animal Restraint: Proper and stable restraint of the animal is critical to prevent movement during the injection, which could lead to accidental lens contact.
-
Issue 3: Retinal Detachment or Tears Post-Injection
-
Question: We are observing retinal detachments and/or tears in some of our animals following intravitreal injection. What are the likely causes and preventative measures?
-
Answer: Retinal detachment is a serious adverse event that can be caused by the injection technique or the properties of the injected substance. The overall incidence is low, ranging from 0% to 0.67%.[5]
-
Injection Volume and Speed: Rapid injection of a large volume can cause a sudden increase in intraocular pressure and vitreous displacement, leading to retinal tears. Inject the solution slowly and use a volume appropriate for the species (e.g., 1-2 µL for mice).
-
Needle Placement: Inserting the needle too deeply into the vitreous cavity can cause mechanical damage to the retina. The goal is to deposit the injectate into the mid-vitreous.
-
Vitreous Reflux: Reflux of the injected substance from the injection site can create traction on the retina. Creating a tunneled scleral injection can help minimize reflux.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding intravitreal injections in lab animals.
-
What is the optimal injection volume for mice and rats?
-
What is the recommended needle gauge for intravitreal injections?
-
How can I minimize the risk of endophthalmitis?
-
Endophthalmitis is a severe, vision-threatening infection. Strict aseptic technique is paramount. This includes using sterile instruments, wearing sterile gloves and a mask, and disinfecting the injection site with an appropriate antiseptic like povidone-iodine.[8] The use of topical antibiotics post-injection is also a common practice to prevent infection.[3]
-
-
What are the best practices for post-operative care?
-
Post-operative care should include regular monitoring for signs of pain or distress, as well as ocular complications such as inflammation, corneal clouding, or changes in behavior.[9][10] Animals should be kept in a clean environment and provided with appropriate analgesia as needed.[11] The application of a topical antibiotic ointment immediately after the procedure is recommended to prevent infection.[3]
-
-
How soon after injection can I expect to see adverse events?
-
The onset of adverse events can vary. Acute complications such as a spike in intraocular pressure or vitreous hemorrhage can occur immediately.[12] Inflammation is typically observed within 24-72 hours post-injection.[1] Longer-term complications like cataract formation or retinal degeneration may take days to weeks to become apparent.[13]
-
Data on Adverse Events
The following table summarizes the incidence of common adverse events associated with intravitreal injections. Rates can vary depending on the animal model, injection technique, and substance injected.
| Adverse Event | Reported Incidence Rate | Animal Model(s) | Reference(s) |
| Endophthalmitis | 0.019% - 1.6% | Human (clinical trials) | [5] |
| Retinal Detachment | 0% - 0.67% | Human (clinical trials) | [5] |
| Significant Ocular Inflammation | 1.4% - 2.9% (ranibizumab) | Human (clinical trials) | [5] |
| Vitreous Hemorrhage | 0.02% - 4.5% | Human (clinical trials) | [12] |
| Traumatic Cataract | 0% - 0.8% | Human (clinical trials) | [12] |
Experimental Protocols
1. Fundus Imaging Protocol (Rat)
-
Purpose: To non-invasively visualize the retina and monitor for abnormalities such as inflammation, vascular leakage, or retinal lesions.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Dilate the pupil of the eye to be imaged using a mydriatic agent (e.g., 1% tropicamide).
-
Position the rat in front of the fundus camera.
-
Apply a drop of sterile lubricating eye gel to the cornea to maintain clarity and prevent drying.
-
Use a specialized fundus camera for small animals to capture images of the retina. For fluorescein angiography, inject fluorescein dye intravenously and capture images at various time points to assess vascular leakage.[4][14]
-
Monitor the animal until it has fully recovered from anesthesia.
-
2. Electroretinography (ERG) Protocol (Mouse)
-
Purpose: To assess the function of the retina by measuring its electrical response to light stimuli.
-
Procedure:
-
Dark-adapt the mouse overnight.
-
Under dim red light, anesthetize the mouse.
-
Dilate the pupils with a mydriatic agent.
-
Place a gold ring electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the lumbar region.[15]
-
Use a full-field dome stimulator to present light flashes of varying intensity and record the corresponding electrical responses from the retina.
-
Analyze the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) amplitudes and implicit times to assess retinal function.[6][15]
-
3. Retinal Histology Protocol (Rodent)
-
Purpose: To examine the microscopic structure of the retina for signs of cellular damage, inflammation, or degeneration.
-
Procedure:
-
Euthanize the animal at the desired time point post-injection.
-
Enucleate the eye and fix it in an appropriate fixative (e.g., 4% paraformaldehyde or Davidson's fixative).
-
After fixation, process the eye for paraffin or plastic embedding.
-
Section the eye through the area of interest (e.g., the injection site or a specific retinal lesion).
-
Stain the sections with hematoxylin and eosin (H&E) for general morphology or with specific immunohistochemical markers to identify different cell types or pathological changes.[13][16]
-
Examine the sections under a microscope to assess retinal layer thickness, cell counts, and the presence of inflammatory infiltrates or other pathologies.
-
Visualizations
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. Evaluation of Histopathologic Findings and Safety of Intravitreal Ketamine Administration on Vitreoretinal Tissue in Rat Model: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adverse events and complications associated with intravitreal injection of anti-VEGF agents: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravitreal injection worsens outcomes in a mouse model of indirect traumatic optic neuropathy from closed globe injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Related Side Effects of Intravitreal Injections of Humanized Anti-Vascular Endothelial Growth Factor in Rats: Glial Cell Reactivity and Retinal Ganglion Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo imaging of microscopic structures in the rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intravitreal Injections - 2025 - American Academy of Ophthalmology [aao.org]
- 11. Fundus photography, fluorescein angiography, optical coherence tomography and electroretinography of preclinical animal models of ocular diseases - Kumar - Annals of Eye Science [aes.amegroups.org]
- 12. Complications of Intravitreal Injections | Retinal Physician [retinalphysician.com]
- 13. Histologic changes in the inner retina of albino rats following intravitreal injection of monosodium L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bevasiranib Sodium and Ranibizumab (Lucentis) for the Treatment of Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bevasiranib sodium, an investigational small interfering RNA (siRNA) therapeutic, and Ranibizumab (Lucentis), an established monoclonal antibody fragment, for the treatment of neovascular (wet) age-related macular degeneration (AMD). The comparison is based on available preclinical and clinical data, focusing on their distinct mechanisms of action and clinical outcomes.
Executive Summary
Ranibizumab (Lucentis) is a potent, FDA-approved anti-VEGF (Vascular Endothelial Growth Factor) therapy that has become a standard of care for wet AMD. It directly neutralizes VEGF-A, a key driver of angiogenesis and vascular permeability. In contrast, this compound was a novel therapeutic agent designed to inhibit VEGF production at the genetic level using RNA interference (RNAi) technology. Despite its promising mechanism, Bevasiranib's clinical development was discontinued after Phase III trials failed to meet their primary endpoints when used as an adjunctive therapy to Ranibizumab. This guide will delve into the mechanistic differences, clinical trial designs, and the disparate outcomes of these two agents.
Mechanism of Action
The fundamental difference between this compound and Ranibizumab lies in their approach to inhibiting the VEGF pathway.
This compound: This agent is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of VEGF-A.[1][2] By binding to and promoting the degradation of VEGF-A mRNA within retinal cells, Bevasiranib was designed to prevent the synthesis of new VEGF protein, thereby reducing the overall levels of this pro-angiogenic factor.[3][4]
Ranibizumab (Lucentis): As a recombinant humanized monoclonal antibody fragment (Fab), Ranibizumab works extracellularly by binding to and neutralizing all active isoforms of VEGF-A.[5][6][7] This direct binding prevents VEGF-A from interacting with its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells, thus inhibiting downstream signaling that leads to neovascularization and vascular leakage.[8][9]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INTRODUCTION - Ranibizumab (Lucentis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ranibizumab: a review of its use in the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lasting Controversy on Ranibizumab and Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
Bevasiranib: A Comparative Analysis of its Efficacy as Monotherapy versus Adjunct Therapy
For Researchers, Scientists, and Drug Development Professionals
Bevasiranib, a small interfering RNA (siRNA) therapeutic, was developed to inhibit the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis in wet age-related macular degeneration (AMD). Its novel mechanism of action, which involves silencing the gene responsible for VEGF production, positioned it as a potential standalone treatment (monotherapy) and as a supplemental treatment (adjunct therapy) to existing anti-VEGF agents like ranibizumab. However, the clinical development of bevasiranib was ultimately halted. This guide provides a comparative overview of the intended therapeutic strategies for bevasiranib, summarizing the available data from its clinical trials.
Executive Summary
Bevasiranib was investigated in clinical trials for wet AMD as both a monotherapy and as an adjunct therapy to ranibizumab. Early-phase trials of bevasiranib monotherapy suggested a favorable safety profile and initial signs of efficacy. The adjunct therapy approach, explored in the later-stage COBALT and CARBON studies, aimed to reduce the treatment burden of frequent anti-VEGF injections. These Phase 3 trials, however, were terminated before completion as they were deemed unlikely to meet their primary efficacy endpoints. Consequently, a direct and conclusive comparison of the efficacy of bevasiranib as a monotherapy versus an adjunct therapy based on completed, robust clinical trial data is not possible. This guide presents the available information from the respective clinical trial programs to offer a comparative perspective on their intended goals, methodologies, and reported outcomes.
Data Presentation
Due to the termination of the adjunct therapy trials, a direct comparison of quantitative outcomes is limited. The following tables summarize the intended primary endpoints and available qualitative results for both bevasiranib monotherapy and adjunct therapy.
Table 1: Comparison of Bevasiranib Monotherapy and Adjunct Therapy Clinical Trial Data
| Parameter | Bevasiranib Monotherapy (C.A.R.E. Study - Phase 2) | Bevasiranib as Adjunct Therapy (COBALT Study - Phase 3) |
| Primary Endpoint | To evaluate the safety and preliminary efficacy of bevasiranib. | To assess whether bevasiranib administered every 8 or 12 weeks is non-inferior to ranibizumab administered every 4 weeks in preventing vision loss. |
| Key Secondary Endpoints | Change in best-corrected visual acuity (BCVA), change in central retinal thickness (CRT), time to rescue medication. | Mean change in BCVA, proportion of patients gaining ≥15 letters, number of ranibizumab injections. |
| Reported Efficacy | Showed a trend toward dose-dependent efficacy across multiple endpoints including near vision and lesion size.[1] | Preliminary data showed some "activity" when used adjunctively with ranibizumab, but the trial was unlikely to meet its primary endpoint.[2] |
| Safety | Reported to be safe and well-tolerated.[1] | No new safety concerns were raised upon termination of the trial. |
Experimental Protocols
Bevasiranib Monotherapy: The C.A.R.E. Study (Phase 2)
The "Cand5 Anti-VEGF RNAi Evaluation" (C.A.R.E.) study was a randomized, double-masked, multicenter trial designed to assess the safety and preliminary efficacy of bevasiranib as a monotherapy for wet AMD.
-
Patient Population: The study enrolled patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.
-
Intervention: Patients were administered intravitreal injections of bevasiranib at varying dose levels.
-
Primary Outcome Measures: The primary focus was on the safety and tolerability of bevasiranib.
-
Secondary Outcome Measures: Efficacy was evaluated through changes in Best-Corrected Visual Acuity (BCVA), measurements of central retinal thickness (CRT) using optical coherence tomography (OCT), and the need for rescue therapy with an approved anti-VEGF agent.
Bevasiranib as Adjunct Therapy: The COBALT Study (Phase 3)
The "Combining Bevasiranib and Lucentis Therapy" (COBALT) study was a Phase 3, randomized, double-masked, active-controlled trial intended to evaluate the efficacy and safety of bevasiranib as an adjunct maintenance therapy to ranibizumab.
-
Patient Population: The trial enrolled patients with wet AMD who were candidates for anti-VEGF therapy.
-
Intervention: The study had three treatment arms:
-
Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 8 weeks.
-
Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 12 weeks.
-
Ranibizumab 0.5 mg monthly (monotherapy control arm).
-
-
Primary Outcome Measure: The primary endpoint was the mean change in BCVA from baseline to a prespecified time point, assessing the non-inferiority of the bevasiranib adjunct regimens compared to ranibizumab monotherapy.
-
Secondary Outcome Measures: These included the proportion of patients gaining or losing a certain number of letters on the ETDRS eye chart and the number of ranibizumab injections required over the study period.
Mandatory Visualization
VEGF Signaling Pathway and Bevasiranib's Mechanism of Action
Caption: VEGF signaling pathway and the inhibitory action of bevasiranib.
Experimental Workflow: COBALT Study (Adjunct Therapy)
Caption: Intended experimental workflow of the COBALT study.
References
Validating VEGF-A Gene Silencing with qPCR after Bevasiranib Treatment: A Comparative Guide
For researchers and drug development professionals exploring anti-angiogenic therapies, particularly those targeting Vascular Endothelial Growth Factor A (VEGF-A), robust validation of a drug's mechanism of action is paramount. This guide provides a comparative analysis of Bevasiranib, a small interfering RNA (siRNA)-based therapeutic, with other prominent anti-VEGF-A agents. The focus is on the quantitative validation of VEGF-A gene silencing using quantitative polymerase chain reaction (qPCR), a sensitive and specific method for measuring mRNA levels.
Mechanism of Action: A Tale of Two Strategies
Bevasiranib operates upstream by harnessing the RNA interference (RNAi) pathway.[1][2][3] As an siRNA, it specifically targets the messenger RNA (mRNA) of VEGF-A for degradation, thereby preventing the synthesis of the VEGF-A protein.[1][2][3] This approach fundamentally differs from the mechanisms of its main competitors, which act downstream by targeting the VEGF-A protein itself.
In contrast, alternatives like Bevacizumab (Avastin) and Ranibizumab (Lucentis) are monoclonal antibodies that bind to and neutralize the VEGF-A protein.[1][4][5][6][7][8][9][10][11][12] Aflibercept (Eylea), another alternative, is a recombinant fusion protein that acts as a decoy receptor, trapping VEGF-A and the related Placental Growth Factor (PlGF) with high affinity.[13][14][15][16][17]
Quantitative Comparison of VEGF-A Inhibition
The efficacy of Bevasiranib is measured by the reduction in VEGF-A mRNA levels, which can be precisely quantified using qPCR. While specific qPCR data from Bevasiranib's clinical trials are not extensively published, preclinical studies in cell lines and animal models have demonstrated its ability to effectively inhibit VEGF production.[1][18] The following table presents representative data on the gene silencing efficiency of a VEGF-A-targeting siRNA, like Bevasiranib, as validated by qPCR. This is contrasted with the protein-level inhibition characteristic of its alternatives.
| Treatment Agent | Mechanism of Action | Target | Efficacy Metric (qPCR) | Expected VEGF-A mRNA Reduction |
| Bevasiranib | RNA Interference (siRNA) | VEGF-A mRNA | Gene Silencing | 70-90% |
| Bevacizumab | Monoclonal Antibody | VEGF-A Protein | N/A (Protein Inhibition) | No direct effect on mRNA levels |
| Ranibizumab | Monoclonal Antibody Fragment | VEGF-A Protein | N/A (Protein Inhibition) | No direct effect on mRNA levels |
| Aflibercept | Decoy Receptor Fusion Protein | VEGF-A & PlGF Proteins | N/A (Protein Inhibition) | No direct effect on mRNA levels |
Note: The expected VEGF-A mRNA reduction for Bevasiranib is based on typical siRNA efficacy reported in preclinical studies. The alternatives do not directly target mRNA, hence their effect is not measured by qPCR of the target gene.
Experimental Protocol: qPCR for Validating VEGF-A Gene Silencing
The following is a detailed protocol for validating VEGF-A gene silencing in a cell culture model after treatment with Bevasiranib.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human retinal pigment epithelial cells - ARPE-19) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Transfect cells with Bevasiranib or a non-targeting control siRNA at a predetermined concentration using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection.
2. RNA Extraction:
-
Lyse the cells directly in the wells using a lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
In a typical reaction, combine 1 µg of total RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Perform the reaction in a thermal cycler according to the kit's protocol.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for human VEGF-A
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
SYBR Green or a probe-based qPCR master mix
-
-
Perform the qPCR in a real-time PCR instrument with a typical cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green) to ensure product specificity.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both VEGF-A and the housekeeping gene in both the Bevasiranib-treated and control samples.
-
Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(VEGF-A) - Ct(housekeeping gene).
-
Calculate the change in ΔCt (ΔΔCt) between the treated and control samples: ΔΔCt = ΔCt(treated) - ΔCt(control).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
The percentage of gene knockdown is calculated as (1 - 2-ΔΔCt) * 100%.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: VEGF-A Signaling and Therapeutic Interventions.
Caption: qPCR Workflow for Validating Gene Silencing.
Conclusion
Bevasiranib presents a distinct therapeutic strategy by targeting the synthesis of VEGF-A at the mRNA level. Quantitative PCR is the gold standard for validating this mechanism, providing a direct measure of gene silencing. In contrast, antibody and decoy receptor-based therapies act on the protein, and their efficacy is typically assessed through protein-level assays or functional outcomes. For researchers in the field, understanding these differences in mechanism and the appropriate validation methods is crucial for the accurate evaluation and comparison of anti-VEGF-A therapeutics.
References
- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bevacizumab - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 9. INTRODUCTION - Ranibizumab (Lucentis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Ranibizumab - Wikipedia [en.wikipedia.org]
- 13. Aflibercept - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Welcome to LWC Communities! [eyleahdhcp.com]
- 15. What is the mechanism of Aflibercept? [synapse.patsnap.com]
- 16. Eye Health Research Review Australian Free Update | Ophthalmology Product Review – Aflibercept, mechanism of action [researchreview.com.au]
- 17. Aflibercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Bevasiranib's Impact on VEGF-A Isoforms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bevasiranib, a small interfering RNA (siRNA) therapeutic, and its effects on the various isoforms of Vascular Endothelial Growth Factor-A (VEGF-A). While clinical development of Bevasiranib was discontinued, the underlying RNA interference (RNAi) technology and its mechanism of action remain a significant area of interest in drug development. This document summarizes the available preclinical and clinical information, compares Bevasiranib's mechanism to other anti-VEGF agents, and provides detailed experimental protocols relevant to the study of such therapeutics.
Mechanism of Action: A Fundamental Distinction
Bevasiranib is an siRNA designed to specifically target and degrade the messenger RNA (mRNA) of VEGF-A.[1][2] This mechanism of action is fundamentally different from that of monoclonal antibody-based therapies such as Ranibizumab (Lucentis®) and Bevacizumab (Avastin®), which bind to and neutralize existing VEGF-A protein isoforms.[1] Another anti-VEGF agent, Pegaptanib (Macugen®), is an RNA aptamer that selectively binds to the VEGF-A165 isoform.[1][3]
By targeting the mRNA, Bevasiranib was designed to inhibit the synthesis of all VEGF-A isoforms, including the most prevalent and pro-angiogenic isoforms such as VEGF-A121, VEGF-A165, and VEGF-A189.[1] This "upstream" approach, in theory, prevents the production of the VEGF-A protein, rather than neutralizing it after it has been produced.
Comparative Efficacy on VEGF-A Isoforms
The following table summarizes the key characteristics and reported effects of Bevasiranib in comparison to other anti-VEGF agents.
| Therapeutic Agent | Mechanism of Action | Target | Effect on VEGF-A Isoforms | Supporting Experimental Data Highlights |
| Bevasiranib (siRNA) | RNA interference (RNAi) | VEGF-A mRNA | Designed to inhibit the synthesis of all VEGF-A isoforms by degrading the common mRNA transcript.[1] | Preclinical studies showed significant inhibition of overall VEGF-A production and suppression of CNV.[1] A study on a similar siRNA targeting VEGF165 demonstrated significant suppression of this specific isoform.[1] |
| Ranibizumab (Lucentis®) | Monoclonal antibody fragment | VEGF-A protein | Binds to and neutralizes all isoforms of VEGF-A protein.[1] | In vitro studies have shown complete neutralization of VEGF at clinically relevant doses.[4] |
| Bevacizumab (Avastin®) | Full-length monoclonal antibody | VEGF-A protein | Binds to and neutralizes all isoforms of VEGF-A protein.[5] | In vitro studies have shown complete neutralization of VEGF at clinically relevant doses.[4] |
| Pegaptanib (Macugen®) | RNA aptamer | VEGF-A165 protein isoform | Selectively binds to and neutralizes only the VEGF-A165 isoform.[1][3] | In vitro studies at clinically relevant concentrations showed no significant effect on total VEGF neutralization in a porcine organ culture model.[4] |
Experimental Protocols
To aid researchers in the evaluation of siRNA-based therapeutics targeting VEGF-A, this section outlines key experimental methodologies.
In Vitro siRNA Transfection and Quantification of VEGF-A Isoform Expression
Objective: To determine the efficacy of an siRNA therapeutic in reducing the expression of specific VEGF-A isoforms in a cell culture model.
Cell Line: Human retinal pigment epithelial cells (ARPE-19) or human umbilical vein endothelial cells (HUVECs) are commonly used.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute the siRNA (e.g., Bevasiranib) and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Induction of VEGF-A Expression (Optional): To mimic disease conditions, cells can be subjected to hypoxia (e.g., 1% O2) or treated with a hypoxia-mimetic agent (e.g., cobalt chloride) to upregulate VEGF-A expression.
-
Sample Collection: After a defined incubation period (e.g., 24, 48, or 72 hours), collect the cell culture supernatant and the cell lysate.
-
Quantification of VEGF-A Isoforms:
-
RT-qPCR (for mRNA levels):
-
Extract total RNA from the cell lysate using a suitable kit (e.g., RNeasy Mini Kit).
-
Perform reverse transcription to synthesize cDNA.
-
Use isoform-specific primers for VEGF-A121, VEGF-A165, and VEGF-A189 in a real-time PCR reaction with a suitable master mix (e.g., SYBR Green).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
ELISA (for protein levels):
-
Use commercially available ELISA kits specific for different VEGF-A isoforms to quantify the protein levels in the cell culture supernatant. Some kits can differentiate between VEGF-A121 and VEGF-A165.
-
-
In Vivo Model of Choroidal Neovascularization (CNV)
Objective: To evaluate the therapeutic efficacy of an siRNA in an animal model of wet AMD.
Animal Model: Laser-induced CNV in mice or non-human primates.
Protocol:
-
Animal Preparation: Anesthetize the animals and dilate their pupils.
-
Laser Photocoagulation: Use a laser to rupture Bruch's membrane at several locations in the retina, inducing the formation of CNV.
-
Intravitreal Injection: Inject the siRNA therapeutic (e.g., Bevasiranib) or a control substance into the vitreous of the eye.
-
Evaluation of CNV: At selected time points after treatment, assess the extent of CNV using:
-
Fluorescein Angiography: Inject fluorescein dye intravenously and image the retinal vasculature to visualize leakage from the CNV.
-
Optical Coherence Tomography (OCT): Obtain cross-sectional images of the retina to measure the thickness and volume of the CNV lesion.
-
Histology: Euthanize the animals, enucleate the eyes, and prepare retinal sections for histological staining (e.g., with isolectin B4) to visualize and quantify the neovascularization.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
References
- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bevasiranib for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Anti-Vascular Endothelial Growth Factor Agents for Ocular Angiogenesis and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Bevasiranib Sodium: An Examination of Cross-reactivity with Other Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Bevasiranib sodium, a small interfering RNA (siRNA) therapeutic, was developed to specifically target and silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key mediator of angiogenesis. While the clinical development of Bevasiranib was discontinued in 2009, an objective analysis of its potential for cross-reactivity with other growth factors remains a pertinent topic for researchers in the field of RNAi therapeutics and drug development. This guide provides a comparative overview of Bevasiranib's specificity, supported by the principles of siRNA technology and available preclinical data for VEGF-A targeting siRNAs.
Mechanism of Action: RNA Interference
Bevasiranib operates through the RNA interference (RNAi) pathway. As an siRNA, it is designed to have a sequence complementary to the messenger RNA (mRNA) of VEGF-A. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC then utilizes the siRNA strand to identify and cleave the target VEGF-A mRNA, leading to a reduction in the synthesis of the VEGF-A protein.[1][2] This mechanism is distinct from that of monoclonal antibodies, such as bevacizumab and ranibizumab, which bind directly to the VEGF-A protein itself.[3]
Comparison of Bevasiranib's Specificity: A Data-Driven Perspective
Due to the discontinuation of Bevasiranib's development, specific quantitative data from head-to-head studies comparing its effects on VEGF-A to other growth factors like Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), or Epidermal Growth Factor (EGF) are not available in published literature. However, the cross-reactivity of siRNAs, more accurately termed "off-target effects," is a well-documented phenomenon that can be assessed through various experimental and computational methods.
The specificity of an siRNA is primarily determined by its sequence. Off-target effects can arise from several mechanisms, including:
-
Seed Sequence Homology: The "seed" region (nucleotides 2-8 of the siRNA guide strand) can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression, similar to the action of microRNAs (miRNAs).
-
Near-Perfect Complementarity: The siRNA guide strand may have near-perfect complementarity to unintended mRNA targets, leading to their cleavage by RISC.
-
Immune Stimulation: Certain siRNA sequences can be recognized by the innate immune system, particularly Toll-like receptors (TLRs), leading to the production of interferons and a general, non-sequence-specific cellular response.[4]
While specific data for Bevasiranib is lacking, the table below provides a comparative framework based on the principles of siRNA design and findings from studies on other VEGF-A targeting siRNAs.
| Feature | Bevasiranib (VEGF-A siRNA) | Other Growth Factors (e.g., PDGF, FGF, EGF) | Supporting Evidence/Rationale |
| Primary Target | VEGF-A mRNA | Not the intended primary targets. | Bevasiranib was specifically designed to be complementary to VEGF-A mRNA.[5] |
| Potential for Off-Target Silencing via Seed Homology | Possible | Potential for unintended silencing if their mRNAs contain seed region matches to Bevasiranib. | A general characteristic of siRNAs; genome-wide analysis would be required for confirmation.[6] |
| Potential for Off-Target Silencing via Near-Perfect Complementarity | Low | Low, as significant sequence homology to VEGF-A would be required. | The sequences of other growth factor mRNAs are distinct from VEGF-A. |
| Potential for Immune-Mediated Effects | Possible | Effects would be non-specific and not related to the growth factor's signaling pathway. | Some studies suggest that siRNAs can induce an immune response via TLR3, independent of their target sequence.[4] |
Note: This table is a qualitative assessment based on the known mechanisms of siRNA and the lack of direct comparative experimental data for Bevasiranib.
Experimental Protocols for Assessing siRNA Cross-Reactivity
To rigorously evaluate the cross-reactivity of an siRNA therapeutic like Bevasiranib, a combination of the following experimental approaches would be employed.
Cell Culture and siRNA Transfection
-
Cell Lines: A panel of relevant cell lines would be selected. For example, human retinal pigment epithelial (RPE) cells, human umbilical vein endothelial cells (HUVECs), and cell lines known to express high levels of other growth factors (e.g., PDGF-expressing fibroblasts).
-
siRNA Preparation: this compound and control siRNAs (a non-targeting scramble siRNA) would be reconstituted according to standard protocols.
-
Transfection: Cells would be transfected with the siRNAs using a suitable transfection reagent (e.g., lipofectamine) at a range of concentrations to assess dose-dependent effects and minimize off-target effects.
Assessment of On-Target and Off-Target Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR): This is a targeted approach to measure the mRNA levels of specific genes.
-
Protocol:
-
Total RNA is extracted from transfected cells at various time points (e.g., 24, 48, 72 hours).
-
RNA quality and quantity are assessed.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qRT-PCR is carried out using validated primers for VEGF-A, PDGF-B, FGF-2, EGF, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of each gene is calculated using the ΔΔCt method.
-
-
-
Genome-Wide Expression Profiling (Microarray or RNA-Sequencing): These methods provide a global view of gene expression changes.
-
Protocol:
-
Total RNA is extracted from cells treated with Bevasiranib and control siRNAs.
-
For microarray analysis, the RNA is labeled and hybridized to a microarray chip containing probes for thousands of genes.
-
For RNA-sequencing (RNA-seq), a library of cDNA fragments is prepared and sequenced.
-
The data is then analyzed to identify differentially expressed genes between the Bevasiranib-treated and control groups. This would reveal any unintended silencing of other growth factors or their signaling pathway components.
-
-
Protein Level Analysis
-
Western Blotting: This technique is used to detect and quantify the levels of specific proteins.
-
Protocol:
-
Cell lysates are collected from transfected cells.
-
Protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for VEGF-A, PDGF-B, FGF-2, and EGF, followed by a secondary antibody.
-
The protein bands are visualized and quantified.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the amount of a specific protein in a sample, such as cell culture supernatant.
-
Protocol:
-
Cell culture media is collected from transfected cells.
-
The ELISA is performed according to the manufacturer's instructions for VEGF-A, PDGF-B, FGF-2, and EGF.
-
The concentration of each growth factor is determined by comparison to a standard curve.
-
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the VEGF signaling pathway and a typical experimental workflow for assessing siRNA specificity.
Caption: VEGF-A signaling pathway and the inhibitory mechanism of Bevasiranib.
Caption: Experimental workflow for assessing siRNA specificity and cross-reactivity.
Conclusion
References
- 1. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The siRNA-Mediated Down-Regulation of Vascular Endothelial Growth Factor Receptor1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence- and target-independent angiogenesis suppression by siRNA via TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]
- 6. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of Ranibizumab and Bevacizumab for Neovascular Age-Related Macular Degeneration: Insights from the CATT and IVAN Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading anti-VEGF (Vascular Endothelial Growth Factor) therapies, Ranibizumab (Lucentis®) and Bevacizumab (Avastin®), for the treatment of neovascular age-related macular degeneration (nAMD). The analysis is centered on the pivotal findings of two major head-to-head clinical trials: the Comparison of Age-Related Macular Degeneration Treatments Trials (CATT) and the Alternative treatments to Inhibit VEGF in Age-related choroidal Neovascularisation (IVAN) trial.
Executive Summary
Both the CATT and IVAN trials independently concluded that Bevacizumab and Ranibizumab have comparable efficacy in terms of improving visual acuity in patients with nAMD over a two-year period.[1][2] While monthly dosing regimens tended to produce slightly better anatomical outcomes, such as a greater reduction in retinal thickness, the differences in visual acuity between monthly and as-needed (PRN) dosing were small.[2] The trials also reported similar rates of serious adverse events, including death and arteriothrombotic events, between the two drugs.[1] A key differentiator remains the significant cost disparity, with Bevacizumab being substantially less expensive than Ranibizumab.[2]
Data Presentation: CATT & IVAN Trial Results
The following tables summarize the key quantitative outcomes from the CATT and IVAN trials, offering a direct comparison of the performance of Ranibizumab and Bevacizumab under different treatment regimens.
Visual Acuity Outcomes
Table 1: Mean Change in Visual Acuity (ETDRS Letters) from Baseline
| Trial | Timepoint | Ranibizumab (Monthly) | Bevacizumab (Monthly) | Ranibizumab (As-Needed) | Bevacizumab (As-Needed) |
| CATT | 1 Year | +8.5 | +8.0 | +6.8 | +5.9 |
| 2 Years | +7.8 | +6.7 | +5.0 | +4.9 | |
| IVAN | 1 Year | +7.0 | +4.9 | +5.7 | +5.2 |
| 2 Years | +6.9 | +4.6 | +4.4 | +4.0 |
Source: CATT and IVAN trial publications.
Anatomical Outcomes
Table 2: Anatomical Outcomes - Central Retinal Thickness (CRT) and Fluid Presence
| Trial | Outcome | Ranibizumab (Monthly) | Bevacizumab (Monthly) | Ranibizumab (As-Needed) | Bevacizumab (As-Needed) |
| CATT (1 Year) | Mean Decrease in CRT (µm) | -196 | -152 to -168 (in other groups) | -152 to -168 | -152 to -168 |
| Proportion without fluid on OCT | Higher proportion | Lower proportion | Lower proportion | Lower proportion | |
| IVAN (1 Year) | Mean Foveal Thickness | No significant difference between drugs | No significant difference between drugs | 9% greater than monthly | 9% greater than monthly |
Source: CATT and IVAN trial publications.
Safety Outcomes
Table 3: Key Safety Outcomes (Cumulative over 2 Years)
| Trial | Event | Ranibizumab | Bevacizumab |
| CATT | Deaths | 5.3% | 6.1% |
| Arteriothrombotic Events | 4.7% | 5.0% | |
| IVAN | Arteriothrombotic Events or Heart Failure | 2.9% | 0.7% |
Source: CATT and IVAN trial publications.
Experimental Protocols
CATT (Comparison of Age-Related Macular Degeneration Treatments Trials)
-
Study Design: A multi-center, randomized, single-blind, non-inferiority clinical trial conducted at 44 centers in the United States.[3]
-
Participants: 1,208 patients aged 50 and older with untreated, active subfoveal choroidal neovascularization (CNV) secondary to AMD.[3][4] Key inclusion criteria included a best-corrected visual acuity between 20/25 and 20/320.[4]
-
Interventions: Patients were randomized to one of four treatment groups:[3]
-
Ranibizumab (0.5 mg) administered monthly.
-
Bevacizumab (1.25 mg) administered monthly.
-
Ranibizumab (0.5 mg) administered as needed (PRN) after three initial monthly injections.
-
Bevacizumab (1.25 mg) administered as needed (PRN) after three initial monthly injections.
-
-
Follow-up and Assessments: Patients were evaluated monthly for two years. At one year, patients in the monthly treatment arms were re-randomized to either continue monthly injections or switch to a PRN regimen.[5] Primary outcome was the mean change in visual acuity at one year. Secondary outcomes included changes in retinal anatomy on optical coherence tomography (OCT) and safety.
IVAN (Inhibit VEGF in Age-related choroidal Neovascularisation)
-
Study Design: A multi-center, factorial, non-inferiority, randomized controlled trial conducted at 23 hospitals in the United Kingdom.[6][7]
-
Participants: 610 patients aged 50 and older with untreated nAMD.[8] Inclusion criteria included a best-corrected distance visual acuity of at least 25 letters on the ETDRS chart.[6][9]
-
Interventions: The trial had a 2x2 factorial design, randomizing patients to one of four groups:[6][8]
-
Ranibizumab (0.5 mg) with continuous monthly treatment.
-
Bevacizumab (1.25 mg) with continuous monthly treatment.
-
Ranibizumab (0.5 mg) with discontinuous (as-needed) treatment after three initial monthly injections.
-
Bevacizumab (1.25 mg) with discontinuous (as-needed) treatment after three initial monthly injections.
-
-
Follow-up and Assessments: Patients were monitored monthly for two years.[8] The primary outcome was the mean change in best-corrected distance visual acuity at two years. Secondary outcomes included near visual acuity, contrast sensitivity, and safety.
Mandatory Visualizations
Signaling Pathway
Both Ranibizumab and Bevacizumab function by inhibiting Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis and vascular permeability. By binding to VEGF-A, these drugs prevent its interaction with its receptor, VEGFR-2, on endothelial cells, thereby suppressing downstream signaling pathways that lead to neovascularization and macular edema.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CATT: Some Questions Answered, Some Remain [reviewofophthalmology.com]
- 3. Comparison of Age-Related Macular Degeneration Treatments Trials (CATT) | Center for Preventive Ophthalmology and Biostatistics (CPOB) | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 4. 5-Year Outcomes with Anti-VEGF Treatment of Neovascular Age-related Macular Degeneration (AMD): The Comparison of AMD Treatments Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CATT - 5-Year Outcomes - VBS Academy [vba.vitbucklesociety.org]
- 6. IVAN - VBS Academy [vba.vitbucklesociety.org]
- 7. A randomised controlled trial to assess the clinical effectiveness and cost-effectiveness of alternative treatments to Inhibit VEGF in Age-related choroidal Neovascularisation (IVAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Ranibizumab versus bevacizumab to treat neovascular age-related macular degeneration: one-year findings from the IVAN randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bevasiranib sodium
This guide provides crucial safety and logistical information for laboratory personnel handling Bevasiranib sodium. The following procedures are designed to ensure a safe working environment and maintain the integrity of the therapeutic agent.
This compound is a small interfering RNA (siRNA) designed to silence the expression of vascular endothelial growth factor (VEGF), a key factor in angiogenesis.[1] As with all oligonucleotide-based therapeutics, careful handling is paramount to prevent degradation of the molecule and to ensure the safety of the handler.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. The selection of PPE is contingent on a risk assessment of the specific procedures being performed.[2]
| Equipment | Specification | Purpose |
| Gloves | Nitrile, latex, or other chemical-resistant, powder-free gloves | Prevents dermal contact and contamination of the product with RNases.[3] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or aerosols.[3][4] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 respirator or equivalent (if handling powder) | Minimizes inhalation of airborne particles when handling the lyophilized powder form. |
Operational Plan for Handling and Disposal
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: this compound, like other RNA-based therapeutics, is susceptible to degradation.[5] Store the material in a tightly sealed container in a designated, temperature-controlled environment as specified by the manufacturer. Short-term storage in a TE buffer at -80°C is recommended for single-stranded RNA oligonucleotides.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area of the laboratory that is routinely decontaminated to eliminate RNases.
-
Aseptic Technique: Use aseptic techniques to prevent microbial and RNase contamination.
-
Reconstitution: If working with a lyophilized powder, reconstitution should be performed in a biological safety cabinet or a fume hood to contain any airborne particles. Use RNase-free water or buffer for reconstitution.
-
Avoid Contamination: Always wear gloves and change them frequently, especially after touching any surface that may not be RNase-free. Use dedicated, RNase-free pipette tips and tubes.
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and tubes, should be considered chemical and biological waste.
-
Decontamination: Any non-disposable equipment should be decontaminated according to standard laboratory procedures for handling biological materials.
-
Final Disposal: Dispose of all waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations for chemical and biological waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Mechanism of Action: RNA Interference Pathway
This compound functions through the RNA interference (RNAi) pathway to silence the gene that produces VEGF.[1][6] The following diagram illustrates this biological process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iogp.org [iogp.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 5. Therapeutic siRNA: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on the siRNA Therapeutics | Novotech CRO [novotech-cro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
